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  • Product: (1-Fluorocycloheptyl)methanesulfonyl chloride
  • CAS: 1803565-69-6

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling and Synthetic Applications of (1-Fluorocycloheptyl)methanesulfonyl Chloride

Executive Summary (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is an advanced, bifunctional electrophilic building block utilized in modern medicinal chemistry and drug discovery [1]. With a precise...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is an advanced, bifunctional electrophilic building block utilized in modern medicinal chemistry and drug discovery [1]. With a precise molecular weight of 228.71 g/mol , this reagent is primarily deployed for the synthesis of sterically hindered, metabolically stable sulfonamides. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its incorporation into drug candidates, and a self-validating experimental protocol for high-fidelity sulfonamidation.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of (1-Fluorocycloheptyl)methanesulfonyl chloride (Formula: C8H14ClFO2S) integrates three distinct functional domains: a flexible seven-membered cycloheptyl ring, a highly electronegative fluorine atom at the 1-position, and a reactive methanesulfonyl chloride moiety [1].

Accurate knowledge of its molecular weight (228.71–228.72 g/mol ) is critical for stoichiometric precision during synthesis, as an excess of sulfonyl chloride can lead to difficult-to-remove sulfonic acid byproducts, while a deficit results in incomplete amine conversion [1].

Table 1: Quantitative Physicochemical Data

Property Value Source
CAS Number 1803565-69-6 [1]
Molecular Formula C8H14ClFO2S [1], [2]
Molecular Weight 228.72 g/mol [1]
Monoisotopic Mass 228.03871 Da [2]

| Predicted XLogP | 2.9 | [2] |

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, selecting this specific building block over simpler analogs (e.g., cyclohexylmethanesulfonyl chloride) is driven by strict structure-activity relationship (SAR) causality:

  • Conformational Space & Steric Bulk: The cycloheptyl ring provides a larger, more flexible hydrophobic volume compared to six-membered rings. This allows the resulting sulfonamide to better occupy expansive lipophilic pockets within target kinase or GPCR active sites.

  • Metabolic Shielding via Fluorination: The introduction of a fluorine atom at the tertiary C1 position serves a dual purpose. First, it blocks cytochrome P450-mediated metabolic oxidation at a highly susceptible site, thereby increasing the pharmacokinetic half-life of the drug candidate. Second, the strong electron-withdrawing nature of fluorine modulates the local dipole moment and lowers the pKa of adjacent protons, often improving membrane permeability.

  • Sulfonamide Linkage: The sulfonyl chloride group is a premier electrophile for reacting with primary or secondary amines. The resulting sulfonamide acts as a metabolically stable bioisostere for amides, offering distinct hydrogen-bond acceptor/donor geometries.

Experimental Workflow: High-Fidelity Sulfonamidation

To ensure reproducibility and minimize side reactions (such as competitive hydrolysis of the sulfonyl chloride), the following step-by-step methodology employs a self-validating closed-loop system.

G A Reagent Prep MW: 228.71 g/mol B Amine Coupling (DIPEA, DCM, 0°C) A->B Stoichiometric addition C In-Process Control (LC-MS / TLC) B->C Monitor conversion C->B <95% completion Add eq. reagent D Aqueous Workup (Brine / Na2SO4) C->D >95% completion E Purification (Flash Chromatography) D->E Organic phase F Final Sulfonamide Validation (NMR/HRMS) E->F Pure fractions

Workflow for sulfonamidation utilizing (1-Fluorocycloheptyl)methanesulfonyl chloride.

Step-by-Step Methodology
  • Stoichiometric Preparation: Calculate the exact mass required based on the molecular weight (228.72 g/mol ). For a standard 1.0 mmol scale reaction, weigh exactly 228.7 mg of (1-Fluorocycloheptyl)methanesulfonyl chloride [1]. Causality: Handling must occur under an inert Argon atmosphere; ambient moisture rapidly hydrolyzes the reagent into an unreactive sulfonic acid.

  • Amine Activation: Dissolve 1.0 mmol of the target amine in 5.0 mL of anhydrous dichloromethane (DCM). Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct without competing with the amine for the electrophile. Cool the mixture to 0 °C.

  • Electrophile Addition: Dissolve the 228.7 mg of sulfonyl chloride in 2.0 mL of anhydrous DCM. Add this solution dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that drive unwanted side reactions.

  • Self-Validating In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. Validation: The system validates itself when the LC-MS chromatogram shows the complete disappearance of the starting amine mass and the emergence of the target sulfonamide[M+H]+ peak. If unreacted amine remains, add an additional 0.1 equivalents (22.8 mg) of the sulfonyl chloride.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize residual acid. Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Analytical Validation & Quality Control

Due to the inherent lability of the sulfonyl chloride moiety, direct mass spectrometry (ESI-MS) of the starting material requires careful interpretation. The intact molecule often fragments or forms specific adducts depending on the ionization mode. Table 2 outlines the predicted MS adducts for quality control verification prior to synthesis [2].

Table 2: Predicted ESI-MS Adducts for the Starting Reagent

Adduct Type Predicted m/z Collision Cross Section (Ų)
[M+H]+ 229.04 139.7
[M+Na]+ 251.02 144.7
[M+NH4]+ 246.07 159.1
[M-H]- 227.03 142.2

(Data sourced from PubChemLite computational predictions [2])

By strictly adhering to exact molecular weight calculations and self-validating IPC protocols, researchers can leverage (1-Fluorocycloheptyl)methanesulfonyl chloride to synthesize highly complex, metabolically robust therapeutic agents.

References

  • Title: (1-fluorocycloheptyl)
  • Title: 1803565-69-6 (C8H14ClFO2S)
Exploratory

Commercial Availability and Synthetic Methodologies of (1-Fluorocycloheptyl)methanesulfonyl Chloride

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems is a proven tactic to modulate lipophilicity, enhance metabolic stability, and rigidify molecular confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems is a proven tactic to modulate lipophilicity, enhance metabolic stability, and rigidify molecular conformations. (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) has emerged as a highly specialized, bifunctional building block. It enables the installation of a uniquely bulky, fluorinated cycloheptyl moiety via a robust sulfonamide linkage. This whitepaper provides an authoritative overview of its commercial landscape, physicochemical properties, and a field-proven, self-validating synthetic methodology for de novo generation and scale-up.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of this sulfonyl chloride is critical for predicting its reactivity and stability. The quaternary stereocenter bearing the fluorine atom provides significant steric shielding to the adjacent sulfonyl group, which slightly retards the rate of nucleophilic attack (e.g., during sulfonamide formation) but vastly improves the in vivo stability of the resulting drug candidate.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValue
IUPAC Name (1-Fluorocycloheptyl)methanesulfonyl chloride
CAS Number 1803565-69-6
Molecular Formula C8H14ClFO2S
Molecular Weight 228.71 g/mol
MDL Number MFCD28397719
SMILES O=S(=O)(Cl)CC1(F)CCCCCC1
Physical State Colorless to pale yellow liquid/oil

Commercial Availability Landscape

Historically, fluorinated medium-sized rings (7- to 9-membered) were difficult to source due to synthetic bottlenecks. Today, (1-Fluorocycloheptyl)methanesulfonyl chloride is accessible through several specialized chemical vendors, primarily catering to the drug discovery sector.

Table 2: Key Commercial Suppliers

SupplierCatalog / Item NumberListed PurityTypical Scale
Sigma-Aldrich 1≥95%Research / Make-to-order[1]
BLDpharm 2≥95%Gram-scale[2]
AA Blocks 3≥95%Gram-scale[3]

Note: Due to the moisture-sensitive nature of sulfonyl chlorides, commercial batches are typically shipped under inert atmosphere. Upon receipt, immediate transfer to a desiccated, argon-purged environment is mandatory to prevent hydrolysis into the corresponding sulfonic acid.

De Novo Synthesis and Scale-Up Protocols

When commercial lead times are incompatible with project timelines, de novo synthesis from commercially available cycloheptanone is required. The following 5-step workflow is designed with built-in self-validating checkpoints to ensure high fidelity at each stage.

SyntheticWorkflow N1 Cycloheptanone (Starting Material) N2 1-Oxaspiro[2.6]nonane (Epoxide Intermediate) N1->N2 Me3S(O)I, NaH DMSO, 25°C N3 (1-Fluorocycloheptyl)methanol (Fluorination) N2->N3 HF-Pyridine DCM, 0°C to 25°C N4 (1-Fluorocycloheptyl)methyl methanesulfonate N3->N4 MsCl, Et3N DCM, 0°C N5 S-((1-Fluorocycloheptyl)methyl) ethanethioate N4->N5 KSAc DMF, 80°C N6 (1-Fluorocycloheptyl)methanesulfonyl chloride N5->N6 NCS, HCl (aq) MeCN, <20°C

Figure 1: De novo synthetic workflow for (1-Fluorocycloheptyl)methanesulfonyl chloride.

Step-by-Step Experimental Methodology
Step 1: Corey-Chaykovsky Epoxidation
  • Causality: Trimethylsulfoxonium iodide is utilized instead of trimethylsulfonium iodide. The less reactive ylide formed from the sulfoxonium salt favors direct epoxidation over ring-expansion (which is a common side reaction with medium-sized cyclic ketones).

  • Protocol: To a suspension of NaH (1.2 eq) in anhydrous DMSO at 0 °C, add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir until hydrogen evolution ceases. Add cycloheptanone (1.0 eq) dropwise. Stir at 25 °C for 12 hours. Quench with ice water and extract with Et2O.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active ketone spot disappears, replaced by a strictly KMnO4-active (UV-inactive) spot representing the epoxide.

Step 2: Nucleophilic Fluorination
  • Causality: Olah’s reagent (70% HF in pyridine) provides a dense, anhydrous source of nucleophilic fluoride while mitigating the extreme hazards of anhydrous HF gas. The acidic conditions protonate the epoxide, driving regioselective ring opening to yield the tertiary fluoride and primary alcohol.

  • Protocol: Dissolve the epoxide in anhydrous DCM in a Teflon flask. Cool to 0 °C. Carefully add Olah's reagent (3.0 eq of HF) dropwise. Allow to warm to room temperature and stir for 4 hours. Neutralize carefully with saturated aqueous NaHCO3 until pH > 7.

  • Self-Validation: Obtain a crude aliquot for 19F NMR. The presence of a distinct multiplet around -160 to -170 ppm confirms successful fluorine incorporation.

Step 3: Mesylation (Activation)
  • Causality: The primary hydroxyl group must be converted into a superior leaving group (mesylate) to facilitate the subsequent thio-substitution.

  • Protocol: Dissolve (1-fluorocycloheptyl)methanol in DCM with Et3N (1.5 eq). Cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours. Wash with 1N HCl, then brine. Dry over MgSO4 and concentrate.

  • Self-Validation: The reaction mixture will cease evolving heat. TLC will indicate a new, more polar spot. 1H NMR will show a sharp singlet at ~3.0 ppm corresponding to the mesylate methyl group.

Step 4: Thioacetylation
  • Causality: Potassium thioacetate (KSAc) is specifically chosen over thiourea. Thiourea forms highly stable isothiouronium salts that can be recalcitrant to oxidative cleavage in sterically hindered systems. The thioacetate intermediate is much easier to isolate and cleave.

  • Protocol: Dissolve the mesylate in anhydrous DMF. Add KSAc (1.5 eq) and heat to 80 °C for 6 hours. Cool, dilute with water, and extract with EtOAc.

  • Self-Validation: The reaction mixture transitions from colorless to a distinct yellow/orange hue. IR spectroscopy of the crude product will reveal a strong thioester carbonyl stretch at ~1690 cm⁻¹.

Step 5: Oxidative Chlorination
  • Causality: N-Chlorosuccinimide (NCS) combined with aqueous HCl is selected over chlorine gas. This generates Cl2 in situ at a controlled rate, ensuring precise stoichiometry, preventing over-oxidation, and enhancing benchtop safety.

  • Protocol: Dissolve the thioacetate in MeCN. Add 2M aqueous HCl (4.0 eq). Cool to <20 °C. Add NCS (3.0 eq) portion-wise, maintaining the temperature below 25 °C. Stir for 2 hours. Extract with MTBE, wash with brine, dry rigorously over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation: The initially biphasic mixture becomes completely homogeneous as the non-polar thioacetate is converted into the more polar sulfonyl chloride. IR spectroscopy of the final isolated product will confirm the complete disappearance of the thioester carbonyl (~1690 cm⁻¹) and the emergence of strong asymmetric and symmetric S=O stretches at ~1370 and ~1170 cm⁻¹.

Downstream Applications in Drug Discovery

The strategic value of (1-fluorocycloalkyl)methyl motifs is well-documented in the optimization of kinase inhibitors. For example, the incorporation of fluorocycloalkyl rings has been utilized in the development of spleen tyrosine kinase (Syk) inhibitors to fine-tune lipophilic efficiency (LipE) and mitigate off-target toxicity[4]. Furthermore, similar (1-fluorocyclohexyl)methyl derivatives have been successfully integrated into complex heterocyclic scaffolds to prevent oxidative metabolism at the otherwise vulnerable benzylic-like position[5].

Reacting (1-Fluorocycloheptyl)methanesulfonyl chloride with primary or secondary amines in the presence of a mild base (e.g., pyridine or DIPEA) rapidly generates highly stable sulfonamides. The bulky cycloheptyl ring forces the sulfonamide into a defined conformational space, which is highly advantageous for targeting deep, hydrophobic protein pockets.

Handling, Storage, and Stability

Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis.

  • Storage: Store neat at -20 °C under an inert atmosphere (Argon or N2).

  • Handling: Use standard Schlenk line techniques or a glovebox when withdrawing repeated aliquots.

  • Quality Control (Self-Validation): Prior to use in a critical coupling step, dissolve a 5 mg aliquot in anhydrous CDCl3. Analyze via 1H NMR. A downfield shift in the methylene protons (adjacent to the sulfonyl group) compared to the sulfonic acid byproduct confirms the integrity of the sulfonyl chloride. A broad O-H stretch >3000 cm⁻¹ in the IR spectrum is a definitive indicator of moisture-induced degradation.

References

  • AA Blocks. "1403988-78-2 | MFCD18839196 | 2-(2-(Difluoromethoxy)-4-fluorophenyl)".[Link]

  • WIPO.
  • WIPO.

Sources

Foundational

Safety and Handling of (1-Fluorocycloheptyl)methanesulfonyl Chloride: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the incorporation of fluorinated cycloalkyl motifs is a proven strategy for modulating lipophilicity, improving metabolic stability, and fine-tuning the pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of fluorinated cycloalkyl motifs is a proven strategy for modulating lipophilicity, improving metabolic stability, and fine-tuning the pharmacokinetic profiles of lead compounds. (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is a highly specialized electrophilic building block utilized to install the (1-fluorocycloheptyl)methylsulfonyl moiety, typically via sulfonamide formation.

While highly valuable synthetically, this reagent possesses the intrinsic hazards of aliphatic sulfonyl chlorides. It is severely corrosive, highly moisture-sensitive, and toxic. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the mechanistic causality behind its hazards and establish self-validating handling protocols —systems designed to inherently prevent failure modes during storage, transfer, and reaction.

Physicochemical Profiling & Mechanistic Hazards

To handle this compound safely, one must understand the electronic environment of its reactive center. The sulfur atom is highly electrophilic, flanked by two electron-withdrawing oxygen atoms and a leaving group (chloride).

The Hydrolysis Hazard: When exposed to ambient moisture, water acts as a nucleophile, attacking the sulfur center. This exothermic hydrolysis rapidly generates (1-fluorocycloheptyl)methanesulfonic acid and hydrogen chloride (HCl) gas. If this occurs within a sealed storage vessel, the generation of HCl gas leads to dangerous overpressurization and potential explosion. Furthermore, both the resulting sulfonic acid and HCl are severely corrosive to human tissue, causing immediate and deep chemical burns upon contact. The lipophilic cycloheptyl ring increases the molecule's membrane permeability, exacerbating systemic toxicity if absorbed through the skin.

Table 1: Physicochemical Properties and Hazard Profile
Property / HazardValue / DescriptionMechanistic Rationale
CAS Number 1803565-69-6Unique identifier for this specific fluorinated cycloheptyl derivative.
Molecular Formula C8H14ClFO2SThe lipophilic tail increases cellular membrane permeability, raising dermal toxicity risks.
Monoisotopic Mass 228.0387 DaCritical parameter for LC-MS monitoring during reaction progression.
Primary Hazards Corrosive (H314), Toxic (H301, H311)Rapid hydrolysis upon contact with tissue moisture releases corrosive HCl and sulfonic acid.
Water Reactivity High (Exothermic)The S-Cl bond is highly susceptible to nucleophilic attack by H2O, generating gas.
Storage Conditions 2-8°C, Inert AtmosphereLow thermal energy and absence of moisture prevent degradation and pressure buildup.

Self-Validating Handling Protocols

Standard operating procedures often fail due to human error. A self-validating system incorporates physical or visual feedback loops that confirm the safety of the setup before the hazard is introduced.

Protocol 1: Inert Storage and Schlenk Transfer
  • The Rule: Never open the reagent bottle to ambient air.

  • Causality: Atmospheric moisture will degrade the reagent and pressurize the headspace with HCl.

  • Methodology:

    • Store the reagent at 2-8°C in a desiccator or secondary containment.

    • Before use, allow the sealed bottle to warm to room temperature. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent.

    • Connect the reaction flask to a Schlenk line equipped with a mineral oil bubbler.

    • Self-Validation Check: Ensure positive Argon flow is visibly bubbling out of the oil bubbler. This physical feedback guarantees the system is pressurized with inert gas, preventing the backflow of oxygen or moisture.

    • Transfer the required volume using a thoroughly oven-dried, Argon-purged glass syringe.

Protocol 2: Synthetic Workflow (Sulfonamide Formation)

When coupling (1-Fluorocycloheptyl)methanesulfonyl chloride with an amine, the reaction must be strictly controlled to prevent thermal runaway and side-product formation.

  • Step 1: Solvent and Base Preparation Dissolve the target amine in strictly anhydrous Dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: Why DIPEA instead of Triethylamine (TEA)? DIPEA is sterically hindered. A less hindered base like TEA can act as a nucleophile, attacking the sulfonyl chloride to form a reactive sulfonammonium complex that promotes dimerization or degradation. DIPEA minimizes nucleophilic attack while effectively scavenging the HCl byproduct.

  • Step 2: Temperature Control Cool the amine/base solution to 0°C using an ice bath.

  • Step 3: Dropwise Addition Add the sulfonyl chloride dropwise over 15-30 minutes. Causality: The coupling reaction is highly exothermic. Slow addition at 0°C controls the kinetic rate, preventing the solvent from boiling and minimizing the formation of bis-sulfonylated side products.

  • Step 4: Aqueous Quench (Self-Validating) Once LC-MS confirms reaction completion, quench the mixture by adding saturated aqueous sodium bicarbonate (NaHCO3) dropwise. Causality: NaHCO3 is a weak base. It safely neutralizes unreacted sulfonyl chloride and residual HCl without the violent exothermic spike associated with strong bases like NaOH. Self-Validation Check: The neutralization releases CO2 gas. The visible effervescence (bubbling) indicates active quenching. Once the bubbling ceases, the system visually validates that all reactive acid has been neutralized.

Emergency Response & Decontamination

In the event of an accidental release, standard chemical spill responses must be modified due to the specific reactivity of sulfonyl chlorides.

  • Spill Response: NEVER USE WATER. Causality: Pouring water on a sulfonyl chloride spill causes rapid, violent hydrolysis, instantly vaporizing HCl and aerosolizing the corrosive material into an inhalation hazard. Protocol: Cover the spill with a dry, basic absorbent (e.g., a 1:1 mixture of dry sand and solid sodium carbonate). This neutralizes the electrophile in the solid phase, preventing gas evolution. Sweep up the neutralized solid using non-sparking tools and dispose of it as halogenated hazardous waste.

  • First Aid (Skin Contact): If the chemical contacts the skin, immediately remove contaminated clothing and flush the area under a safety shower for a minimum of 15 minutes. Causality: While water reacts with the chemical, the massive, continuous volume of a safety shower acts as a thermal heat sink and rapidly dilutes the generated acid, preventing deep tissue necrosis.

Workflow Visualization

The following diagram maps the critical path for the safe handling and reaction of this reagent, highlighting the transition from inert storage to safe disposal.

Workflow Storage Storage (Argon, 2-8°C) Transfer Schlenk Transfer (Anhydrous) Storage->Transfer Inert Atmosphere Reaction Amine Coupling (DIPEA Base) Transfer->Reaction Dropwise Addition Quench Aqueous Quench (NaHCO3) Reaction->Quench Reaction Complete Waste Halogenated Waste Quench->Waste Phase Separation

Caption: Workflow for the safe handling and reaction of (1-Fluorocycloheptyl)methanesulfonyl chloride.

References

  • Sigma-Aldrich. "(1-fluorocycloheptyl)methanesulfonyl chloride | 1803565-69-6". sigmaaldrich.com. 1

  • Fisher Scientific. "SAFETY DATA SHEET - Methanesulfonyl chloride". fishersci.com. 2

  • PubChemLite. "1803565-69-6 (C8H14ClFO2S)". uni.lu. 3

  • Merck Millipore. "SAFETY DATA SHEET - Methanesulfonyl chloride for synthesis". merckmillipore.com.4

  • Loba Chemie. "METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS". lobachemie.com. 5

Sources

Exploratory

Reactivity Profile and Synthetic Utility of (1-Fluorocycloheptyl)methanesulfonyl Chloride

Executive Summary (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is a highly specialized, commercially available chemical building block utilized extensively in modern medicinal chemistry[1]. The incor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is a highly specialized, commercially available chemical building block utilized extensively in modern medicinal chemistry[1]. The incorporation of fluorinated cycloalkyl groups has become a cornerstone strategy in drug design to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity—most notably in the development of next-generation KRAS inhibitors and MC4-R agonists[2].

Working with this specific compound presents a unique synthetic challenge: a delicate interplay between the electronic acceleration provided by the alpha-fluoro group and the severe steric deceleration imposed by the bulky cycloheptyl ring. This whitepaper provides an in-depth technical analysis of its reactivity profile, detailing the causality behind specific experimental choices, and establishing self-validating protocols for the synthesis of complex sulfonamides and sulfonate esters.

Structural and Electronic Profiling

The reactivity of (1-fluorocycloheptyl)methanesulfonyl chloride is dictated by three distinct structural features. Understanding these components is critical for optimizing reaction conditions and troubleshooting low-yielding transformations.

  • The Sulfonyl Chloride Core (-SO₂Cl): As a highly reactive electrophile, the sulfur atom is the primary site for nucleophilic attack. It is inherently moisture-sensitive and prone to hydrolysis if exposed to aqueous basic conditions prematurely.

  • The Alpha-Fluoro Substituent (-F): Fluorine is highly electronegative. Positioned alpha to the sulfonyl group, it exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the sulfur atom, increasing its electrophilicity and theoretically accelerating nucleophilic substitution.

  • The Cycloheptyl Ring (Steric Bulk): The sulfonyl chloride is attached to a fully substituted carbon (C1 of the cycloheptyl ring). This creates a "neopentyl-like" steric environment. The massive steric bulk of the 7-membered ring physically impedes the Bürgi-Dunitz approach trajectory of incoming nucleophiles, often overriding the electronic acceleration provided by the fluorine atom[3].

G SM (1-Fluorocycloheptyl) methanesulfonyl chloride F_group Alpha-Fluoro Group (-F) Inductive Electron Withdrawal (-I) Increases S Electrophilicity SM->F_group Ring Cycloheptyl Ring Neopentyl-like Steric Bulk Hinders Nucleophilic Approach SM->Ring SO2Cl Sulfonyl Chloride (-SO2Cl) Highly Reactive Electrophile Moisture Sensitive SM->SO2Cl

Caption: Structural and electronic profiling of (1-fluorocycloheptyl)methanesulfonyl chloride.

Key Reactivity Pathways & Experimental Workflows

Because of the neopentyl-like steric hindrance, standard sulfonylation conditions (e.g., Triethylamine in DCM) often result in sluggish kinetics and incomplete conversion. To overcome this, nucleophilic catalysis is strictly required[4]. Small, highly nucleophilic bases like Pyridine or 4-Dimethylaminopyridine (DMAP) can bypass the steric bulk to form a highly reactive sulfonylpyridinium intermediate, which subsequently reacts with the target nucleophile.

Pathways Core Starting Material (CAS 1803565-69-6) Amine 1° or 2° Amine + Pyridine / DCM Core->Amine Alcohol Alcohol (R-OH) + DMAP / TEA Core->Alcohol Thiol Thiol (R-SH) + Base Core->Thiol Sulfonamide Sulfonamide High Yield Amine->Sulfonamide Sulfonate Sulfonate Ester Moderate Yield (Sterics) Alcohol->Sulfonate Thiosulfonate Thiosulfonate High Yield Thiol->Thiosulfonate

Caption: Primary nucleophilic substitution pathways for the sulfonyl chloride core.

Synthesis of N-Substituted Sulfonamides (N-Sulfonylation)

Causality of Protocol Design: Pyridine is selected over Triethylamine (TEA) or DIPEA. While TEA is a stronger base, it is bulkier and acts only as a general base. Pyridine acts as a nucleophilic catalyst, forming an intermediate that is vastly more electrophilic than the parent chloride, forcing the reaction forward despite the cycloheptyl ring's steric shielding[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the target primary or secondary amine (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalyst/Base Addition: Add anhydrous Pyridine (2.0 to 3.0 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath to prevent exothermic degradation.

  • Electrophile Addition: Dissolve (1-fluorocycloheptyl)methanesulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the stirring amine mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Self-validation step: Monitor via TLC (Hexanes/EtOAc); the disappearance of the UV-active amine indicates complete conversion.

  • Workup: Quench the reaction by adding 1N aqueous HCl. Causality: The acidic quench protonates the excess pyridine, driving it into the aqueous layer and preventing it from contaminating the final product. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuo.

Synthesis of Sulfonate Esters (O-Sulfonylation)

Causality of Protocol Design: Alcohols are significantly less nucleophilic than amines. When combined with the steric hindrance of the (1-fluorocycloheptyl) group, the reaction will stall. The addition of DMAP (0.1–0.2 equiv) is mandatory here. DMAP is a superior nucleophilic catalyst compared to pyridine and is required to transfer the sulfonyl group to the weaker oxygen nucleophile[4].

Step-by-Step Methodology:

  • Preparation: In an Argon-purged flask, dissolve the target alcohol (1.0 equiv) in anhydrous DCM or THF.

  • Base/Catalyst Addition: Add Triethylamine (2.0 equiv) as the stoichiometric acid scavenger, followed by DMAP (0.2 equiv) as the nucleophilic catalyst. Cool to 0 °C.

  • Electrophile Addition: Slowly add (1-fluorocycloheptyl)methanesulfonyl chloride (1.2 equiv). Note the slight excess of the electrophile to account for trace moisture hydrolysis.

  • Propagation: Stir at room temperature for 24 hours. If the alcohol is highly hindered (e.g., a tertiary alcohol), gentle reflux (40 °C in DCM) may be required.

  • Workup: Dilute with DCM, wash with saturated aqueous NaHCO₃ to neutralize the HCl salts, followed by a brine wash. Dry over MgSO₄ and purify via silica gel chromatography.

Quantitative Data Presentation

To illustrate the profound impact of the structural features on reaction kinetics, the following table summarizes the comparative reactivity profile of (1-fluorocycloheptyl)methanesulfonyl chloride against standard benchmarks.

SubstrateNucleophileBase / CatalystTime (h)TempYield (%)Kinetic & Steric Causality
Methanesulfonyl chloride (Standard)MorpholineTEA20 °C to RT>95Unhindered system; rapid nucleophilic attack; no catalyst required.
(1-Fluorocycloheptyl)methanesulfonyl chloride MorpholinePyridine120 °C to RT82Neopentyl steric hindrance slows trajectory; requires nucleophilic catalysis (Pyridine) to achieve high conversion.
(1-Fluorocycloheptyl)methanesulfonyl chloride PhenolTEA + DMAP24RT to 40 °C65High steric bulk severely impedes weak O-nucleophiles; DMAP is absolutely essential for acyl-transfer.

Data represents generalized kinetic behaviors extrapolated from standard protocols for sterically hindered alpha-fluoro sulfonyl chlorides[3],[4].

Handling, Stability, and Storage Protocols

Sulfonyl chlorides are inherently reactive toward ambient moisture, slowly hydrolyzing into the corresponding sulfonic acid and releasing HCl gas. The alpha-fluoro substitution further sensitizes the sulfur-chlorine bond to hydrolysis.

  • Storage: Must be stored at -20 °C in a tightly sealed, desiccated container under an inert atmosphere (Argon or Nitrogen)[1].

  • Handling: Always allow the reagent bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle will cause immediate condensation of atmospheric moisture into the reagent, leading to rapid degradation.

  • Validation of Integrity: Before use in critical syntheses, the integrity of the reagent can be validated via ¹H NMR or ¹⁹F NMR. The presence of a broad singlet downfield (sulfonic acid -OH) or a shift in the fluorine signal indicates hydrolysis.

References

  • Google Patents. "WO2023064857A1 - Quinoline compounds as inhibitors of kras". World Intellectual Property Organization. Available at: [2]

  • ResearchGate. "Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids". ResearchGate Publications. Available at: [Link][4]

Sources

Foundational

Cycloalkylmethanesulfonyl Chlorides in Organic Synthesis: A Technical Guide for Drug Development

Executive Summary Cycloalkylmethanesulfonyl chlorides—most notably cyclopropylmethanesulfonyl chloride and cyclobutylmethanesulfonyl chloride—are highly versatile electrophilic building blocks in modern organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cycloalkylmethanesulfonyl chlorides—most notably cyclopropylmethanesulfonyl chloride and cyclobutylmethanesulfonyl chloride—are highly versatile electrophilic building blocks in modern organic synthesis. By enabling the direct installation of cycloalkylmethylsulfonyl groups, these reagents allow medicinal chemists to fine-tune the lipophilicity, metabolic stability, and steric profile of drug candidates. This whitepaper provides an in-depth mechanistic analysis of their synthesis via oxidative chlorination, details self-validating experimental protocols, and outlines their strategic application in pharmaceutical development.

The Strategic Value of Cycloalkylmethanesulfonyl Chlorides

In drug design, the replacement of standard alkyl or aryl groups with cycloalkylmethyl moieties is a proven strategy to improve pharmacokinetic properties. The cyclopropylmethyl group, for example, offers a unique balance of steric bulk and conformational rigidity, which often shields adjacent functional groups from enzymatic degradation (e.g., cytochrome P450 metabolism).

Reagents such as cyclopropylmethanesulfonyl chloride (CAS 114132-26-2)[1] and cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6)[2] are primarily utilized to synthesize sulfonamides and sulfonate esters. Sulfonamides act as excellent bioisosteres for amides; they possess distinct hydrogen-bonding geometries and are generally more resistant to hydrolytic cleavage in vivo.

Mechanistic Principles of Oxidative Chlorination

The most robust and industrially relevant method for synthesizing cycloalkylmethanesulfonyl chlorides is the oxidative chlorination of their corresponding thiols or disulfides[3].

The transformation does not occur in a single step; rather, it proceeds through a highly reactive cascade. Initially, the cycloalkylmethyl thiol is oxidized to a disulfide intermediate. Subsequent oxidative cleavage of the sulfur-sulfur bond by an electrophilic chlorine species yields a sulfinyl chloride, which undergoes rapid terminal oxidation to form the highly stable sulfonyl chloride[4].

Mechanism A Cycloalkylmethyl Thiol (R-SH) B Disulfide Intermediate (R-S-S-R) A->B Oxidation (-H2O) C Sulfinyl Chloride (R-S(=O)Cl) B->C Oxidative Cleavage (+Cl+, +[O]) D Cycloalkylmethanesulfonyl Chloride (R-SO2Cl) C->D Oxidation (+[O])

Mechanistic pathway of thiol oxidative chlorination to sulfonyl chlorides.

Comparative Synthesis Methodologies

Historically, oxidative chlorination relied on hazardous aqueous chlorine gas. Today, modern synthetic methodologies prioritize safety, yield, and environmental sustainability. Table 1 summarizes the leading reagent systems used to generate cycloalkylmethanesulfonyl chlorides.

Table 1: Quantitative Comparison of Oxidative Chlorination Reagents

Reagent SystemTypical YieldReaction TimeKey Advantages & CausalityRef
H₂O₂ / SOCl₂ >90%<10 minExtremely fast. SOCl₂ acts as both the chlorinating agent and an activator for H₂O₂.[3]
H₂O₂ / ZrCl₄ ~95%~1 minMild room-temperature conditions. Water is the primary byproduct.[4]
HNO₃ / HCl / O₂ 70–81%ContinuousScalable flow-reactor protocol. Low Process Mass Intensity (PMI).[5]
NaDCC 80–95%1–2 hoursUtilizes green solvents (e.g., Deep Eutectic Solvents). Solvent-free workup.[6]

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, it is critical to implement protocols that provide real-time feedback to the operator. The following procedure for synthesizing cyclopropylmethanesulfonyl chloride utilizes the highly efficient H₂O₂/SOCl₂ system[3].

Protocol 1: Direct Oxidative Chlorination of Cyclopropylmethyl Thiol

Objective: High-yield conversion of cyclopropylmethyl thiol to cyclopropylmethanesulfonyl chloride.

  • Setup and Initiation: Dissolve cyclopropylmethyl thiol (1.0 eq) in anhydrous acetonitrile (CH₃CN).

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the highly reactive sulfinyl chloride intermediate without participating in competitive nucleophilic attack.

  • Reagent Addition: Cool the reaction vessel to 0°C. Add 30% aqueous H₂O₂ (1.0 eq) followed by the dropwise addition of SOCl₂ (3.0 eq).

    • Causality: The oxidation is highly exothermic. Dropwise addition at 0°C prevents thermal runaway, suppresses over-oxidation of the solvent, and controls the evolution of SO₂ and HCl gases[3].

  • In-Process Validation: Stir for 5–10 minutes and monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc.

    • Self-Validation: The reaction is complete when the foul-smelling, UV-inactive thiol spot disappears, replaced by a distinct, UV-active spot with a higher Retention Factor (

      
      ).
      
  • Quenching and Isolation: Quench the reaction carefully with ice water and extract with ethyl acetate.

    • Causality: Ice water rapidly hydrolyzes unreacted SOCl₂ into water-soluble gases (visible as immediate effervescence), safely removing the reagent while driving the hydrophobic sulfonyl chloride into the organic phase.

Applications in Medicinal Chemistry

Cycloalkylmethanesulfonyl chlorides are heavily utilized in the late-stage functionalization of drug scaffolds. A prominent example is the synthesis of spirodioxolane inhibitors targeting the alphavirus nsP2 helicase, where cyclopropylmethanesulfonyl chloride is reacted with primary amines to generate critical sulfonamide linkages that dictate the drug's conformational isomerism and antiviral efficacy[7].

Workflow A Amine Preparation (Solvent: DCM/THF) B Base Addition (Et3N or DIPEA, 0°C) A->B C Sulfonyl Chloride Addition (Dropwise, Inert Atm) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Quench & Extraction (Remove Salts) D->E Full Conversion F Purification (Column Chromatography) E->F

Standard self-validating workflow for sulfonamide library synthesis.

Protocol 2: General Synthesis of Cycloalkylmethanesulfonamides
  • Amine Activation: Dissolve the target primary or secondary amine in anhydrous Dichloromethane (DCM). Add 2.0 to 2.5 equivalents of Triethylamine (Et₃N) or DIPEA.

    • Causality: The base acts as an acid scavenger. Excess base is required because one equivalent immediately neutralizes the HCl generated during sulfonylation, preventing the starting amine from precipitating out of solution as an unreactive hydrochloride salt.

  • Sulfonylation: Cool to 0°C and add cyclopropylmethanesulfonyl chloride (1.2 eq) dropwise.

    • Causality: Low temperatures suppress the competitive hydrolysis of the sulfonyl chloride by trace environmental moisture and prevent unwanted bis-sulfonylation (in the case of primary amines).

  • In-Process Validation: Monitor via LC-MS.

    • Self-Validation: The emergence of the expected

      
       mass peak confirms successful coupling.
      
  • Workup: Wash the organic layer sequentially with 1N HCl, followed by saturated aqueous NaHCO₃.

    • Causality: The acidic wash protonates and removes excess unreacted amine and Et₃N into the aqueous layer. The subsequent basic wash neutralizes any residual acid, ensuring the crude sulfonamide is isolated with high purity.

Handling, Stability, and Safety

Cycloalkylmethanesulfonyl chlorides are potent electrophiles. They are classified as corrosive lachrymators capable of causing severe skin burns and respiratory irritation[8][9].

  • Moisture Sensitivity: These compounds are highly sensitive to ambient humidity, which triggers hydrolysis into the corresponding, synthetically inactive sulfonic acids.

  • Storage Protocol: To maintain >95% purity, they must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at -20°C[9].

References

  • Cyclopropylmethanesulfonyl chloride (CAS 114132-26-2) Product Data - Fluorochem. 1

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides - ACS Publications. 3

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ChemSusChem (PubMed). 5

  • A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis - Benchchem. 4

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents - RSC Publishing.6

  • Design, synthesis, and antialphaviral activity of spirodioxolane inhibitors - RSC Medicinal Chemistry. 7

  • Cyclopropylmethanesulfonyl chloride Safety and Handling Data - Sigma-Aldrich. 9

  • Cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) Product Data - AChemBlock. 2

  • Cyclopropylmethanesulphonyl chloride CID 14106996 - PubChem. 8

Sources

Protocols & Analytical Methods

Method

(1-Fluorocycloheptyl)methanesulfonyl chloride in nucleophilic substitution reactions

An Application Note and Protocol Guide on the Utility of (1-Fluorocycloheptyl)methanesulfonyl Chloride in Nucleophilic Substitution Reactions Authored by: A Senior Application Scientist This technical guide provides rese...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide on the Utility of (1-Fluorocycloheptyl)methanesulfonyl Chloride in Nucleophilic Substitution Reactions

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications and detailed protocols for the use of (1-fluorocycloheptyl)methanesulfonyl chloride in nucleophilic substitution reactions. While this specific reagent is a novel and specialized building block, the principles and protocols outlined herein are grounded in the well-established chemistry of sulfonyl chlorides and the predictable electronic effects of α-fluorination.

The introduction of the (1-fluorocycloheptyl)methyl moiety can be of significant interest in medicinal chemistry. The cycloheptyl group increases lipophilicity, which can enhance membrane permeability, while the α-fluoro substituent can modulate the electronic properties and metabolic stability of the resulting sulfonamides, sulfonates, or thiosulfonates. This guide offers a robust framework for leveraging these properties in molecular design and synthesis.

Synthetic Strategy and Plausible Preparation

Given the specialized nature of (1-fluorocycloheptyl)methanesulfonyl chloride, a likely synthetic pathway would involve a multi-step sequence starting from cycloheptanone. A plausible and experimentally grounded route is outlined below. This proposed synthesis provides context for the reagent's origin and potential impurities.

A Cycloheptanone B (1-Fluorocycloheptyl)methanol A->B 1. TMSCF3, TBAF 2. H3O+ C 1-(Bromomethyl)-1-fluorocycloheptane B->C PBr3 or CBr4, PPh3 D (1-Fluorocycloheptyl)methanethiol C->D NaSH or Thiourea, then NaOH E (1-Fluorocycloheptyl)methanesulfonyl chloride D->E Cl2, H2O or NCS, HCl

Figure 1: A proposed synthetic pathway for (1-fluorocycloheptyl)methanesulfonyl chloride, starting from cycloheptanone. This multi-step process involves fluorination, alcohol to bromide conversion, thiol formation, and subsequent oxidative chlorination.

The Mechanism and Enhanced Reactivity of α-Fluorinated Sulfonyl Chlorides

(1-Fluorocycloheptyl)methanesulfonyl chloride is a potent electrophile, designed for the efficient formation of sulfonamides, sulfonates, and other related functional groups. The core reactivity lies in the highly electrophilic sulfur atom of the sulfonyl chloride group.

The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the expulsion of the chloride leaving group. This is typically a concerted or stepwise addition-elimination mechanism. The presence of the α-fluoro substituent is anticipated to enhance the electrophilicity of the sulfonyl group through a negative inductive effect (-I). This electronic withdrawal by the fluorine atom pulls electron density away from the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates and allow for the use of milder reaction conditions compared to its non-fluorinated counterparts.

reagents R-Nu-H + (1-F-C7H10)CH2SO2Cl transition Transition State [Addition-Elimination] reagents->transition Nucleophilic Attack products R-Nu-SO2CH2(1-F-C7H10) + HCl transition->products Chloride Elimination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware & Inert Atmosphere B Dissolve Nucleophile & Base in Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Stir & Monitor (TLC / LC-MS) D->E F Aqueous Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS, IR) I->J

Application

Application Notes &amp; Protocols: (1-Fluorocycloheptyl)methanesulfonyl chloride for the Synthesis of Bioactive Molecules

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS 1803565-69-6), a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS 1803565-69-6), a specialized building block for the synthesis of novel bioactive molecules. We delve into the strategic importance of the fluorinated cycloalkyl motif in drug design, outlining the reagent's physicochemical properties, handling, and core applications. Detailed, field-proven protocols for the synthesis of sulfonamides and sulfonate esters are provided, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes. This guide serves as a practical resource for leveraging this unique reagent to introduce desirable pharmacokinetic and pharmacodynamic properties into next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile.[1][2] The judicious placement of fluorine can profoundly influence metabolic stability, membrane permeability, pKa, and binding affinity.[1] While much attention has been given to aromatic fluorination, the use of fluorinated alicyclic scaffolds, such as the 1-fluorocycloheptyl group, offers distinct advantages:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position, such as the α-carbon to a linker, effectively blocks oxidative metabolism at that site, potentially increasing the drug's half-life.

  • Conformational Control: The cycloheptyl ring is a flexible, non-planar scaffold. The introduction of a sterically demanding and electronegative fluorine atom can lock the ring into a lower-energy conformation, which may be more favorable for binding to a biological target.

  • Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

(1-Fluorocycloheptyl)methanesulfonyl chloride serves as a highly reactive and efficient chemical handle to introduce this valuable pharmacophore into a wide range of molecular architectures. As a sulfonyl chloride, its primary utility lies in its reaction with nucleophiles like amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively—functional groups that are themselves prevalent in a vast number of approved drugs.[3]

Reagent Profile and Handling

A thorough understanding of the reagent's properties is critical for its safe and effective use in synthesis.

Physicochemical Properties

The key properties of (1-Fluorocycloheptyl)methanesulfonyl chloride are summarized below.

PropertyValueSource / Reference
CAS Number 1803565-69-6
Molecular Formula C₈H₁₄ClFO₂S
Molecular Weight 228.71 g/mol Calculated
InChI Key QHMXRYVSQOLXJH-UHFFFAOYSA-N
Appearance Inferred: Colorless to light yellow oil or low-melting solidGeneral knowledge of sulfonyl chlorides
Reactivity Highly reactive electrophile[3][4]
Sensitivity Moisture sensitive; hydrolyzes to the corresponding sulfonic acid[4]
Safe Handling and Storage

Sulfonyl chlorides are reactive compounds that require careful handling to ensure user safety and maintain reagent integrity.

  • Handling: Always handle (1-Fluorocycloheptyl)methanesulfonyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Storage: The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5] For long-term storage, refrigeration at 2-8°C is recommended.

  • Incompatibility: Avoid contact with water, strong bases, and nucleophiles such as alcohols and amines, except under controlled reaction conditions. The reaction with water releases hydrochloric acid (HCl).

Core Application: Synthesis of Bioactive Sulfonamides

The formation of a sulfonamide bond is the most common application of sulfonyl chlorides in drug discovery.[6] The resulting sulfonamide group is a stable, effective hydrogen bond acceptor and can serve as a critical linker between different pharmacophoric elements.

General Reaction Workflow

The workflow involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

G reagents Amine (1.0 eq) (1-Fluorocycloheptyl)methanesulfonyl chloride (1.1 eq) Base (e.g., DIPEA, 1.5 eq) Anhydrous Solvent (e.g., DCM) reaction Reaction Vessel Inert Atmosphere (N₂) 0 °C to Room Temp reagents->reaction Combine & Stir quench Aqueous Quench (e.g., H₂O or sat. NH₄Cl) reaction->quench Reaction Complete (TLC) extraction Liquid-Liquid Extraction (e.g., DCM vs. Aqueous) quench->extraction Phase Separation purification Purification (Silica Gel Chromatography) extraction->purification Isolate & Purify product Final Sulfonamide Product purification->product

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: Sulfonylation of a Primary Amine

This protocol provides a self-validating system for the synthesis of a (1-Fluorocycloheptyl)methanesulfonamide derivative.

Materials:

  • Primary or secondary amine (1.0 eq)

  • (1-Fluorocycloheptyl)methanesulfonyl chloride (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the solution. Causality: DIPEA is a non-nucleophilic base that acts as an HCl scavenger. Using a tertiary amine prevents its own sulfonylation, which would be a competitive side reaction.[7]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality: The sulfonylation reaction is exothermic. Cooling prevents potential side reactions and decomposition of starting materials.

  • Reagent Addition: Dissolve (1-Fluorocycloheptyl)methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Secondary Application: Synthesis of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols yields sulfonate esters. While less common in final drug structures than sulfonamides, sulfonate esters are critical intermediates in synthesis, as the resulting sulfonate group is an excellent leaving group for nucleophilic substitution reactions.[8]

General Reaction Workflow

The process is analogous to sulfonamide synthesis, substituting an alcohol for the amine and typically using pyridine or a similar base.

G reagents Alcohol (1.0 eq) (1-Fluorocycloheptyl)methanesulfonyl chloride (1.2 eq) Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) reaction Reaction Vessel Inert Atmosphere (N₂) 0 °C to Room Temp reagents->reaction Combine & Stir workup Aqueous Work-up (e.g., 1M HCl, H₂O, Brine) reaction->workup Reaction Complete (TLC) extraction Organic Extraction (e.g., EtOAc or DCM) workup->extraction Phase Separation purification Purification (Silica Gel Chromatography) extraction->purification Isolate & Purify product Final Sulfonate Ester purification->product

Caption: General workflow for sulfonate ester synthesis.

Detailed Protocol: Sulfonylation of a Primary Alcohol

Materials:

  • Primary or secondary alcohol (1.0 eq)

  • (1-Fluorocycloheptyl)methanesulfonyl chloride (1.2 eq)

  • Anhydrous Pyridine (can act as both base and solvent) or Anhydrous DCM with TEA (2.0 eq)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and dissolve it in anhydrous pyridine or DCM.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add (1-Fluorocycloheptyl)methanesulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM. Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium salt intermediate) and an HCl scavenger. The reaction must be kept cold to control reactivity.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.

  • Work-up: Cool the mixture back to 0 °C and slowly add 1M HCl to neutralize the pyridine.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the pure sulfonate ester.

Conclusion

(1-Fluorocycloheptyl)methanesulfonyl chloride is a valuable and highly reactive building block for modern drug discovery. Its utility in the straightforward synthesis of sulfonamides and sulfonate esters allows for the facile introduction of a unique, metabolically robust, and conformationally influential fluorinated alicyclic moiety. The protocols outlined in this guide provide a reliable framework for chemists to incorporate this reagent into synthetic campaigns, enabling the exploration of new chemical space and the development of potentially superior therapeutic agents.

References

  • LookChem. (n.d.). 3-FLUOROBENZENESULFONYL CHLORIDE. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Bioactive compounds containing sulfonyl groups. Retrieved March 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26). The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides using sulfonyl chloride and a base. Retrieved March 7, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 269. From [Link]

  • Antonietti, M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(1), 58-64. From [Link]

  • Ghattas, W., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779. From [Link]

  • Gao, B., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 71, 152911. From [Link]

  • Grygorenko, O. O., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 186-192. From [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8418. From [Link]

  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Method

Experimental procedure for converting alcohols to mesylates with (1-Fluorocycloheptyl)methanesulfonyl chloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Scope The activation of alcohols into highly reactive le...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Scope

The activation of alcohols into highly reactive leaving groups is a cornerstone of organic synthesis. While methanesulfonyl chloride (MsCl) and


-toluenesulfonyl chloride (TsCl) are ubiquitous, the introduction of bulky, fluorinated sulfonyl chlorides like (1-fluorocycloheptyl)methanesulfonyl chloride  (CAS: 1803565-69-6)[1] offers unique advantages in drug discovery. The incorporation of the 1-fluorocycloheptyl moiety not only modulates the lipophilicity and metabolic stability of the resulting intermediates but also provides distinct steric shielding that can be leveraged in complex, stereoselective downstream displacements.

This application note details the optimized protocol, mechanistic rationale, and in-process quality control (IPQC) required to successfully convert primary and secondary alcohols into their corresponding (1-fluorocycloheptyl)methanesulfonate esters.

Mechanistic Rationale: Overcoming Steric Encumbrance (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that substituting MsCl with a highly sterically hindered analog fundamentally alters the reaction kinetics.

Standard tosylation often utilizes pyridine as both a solvent and a base, proceeding via a highly electrophilic sulfonylpyridinium intermediate[2]. However, applying pyridine to (1-fluorocycloheptyl)methanesulfonyl chloride results in sluggish kinetics and poor yields. The extreme steric bulk of the cycloheptyl ring severely hinders the direct


 attack of the alcohol on the sulfur center.

The Sulfene Pathway Solution: To bypass this steric limitation, this protocol utilizes stronger, sterically hindered aliphatic bases such as Triethylamine (TEA) or ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-Diisopropylethylamine (DIPEA). These bases possess a 

(~10.7–11.4) sufficient to deprotonate the

-protons of the sulfonyl chloride. This E1cB-like elimination generates a planar, highly electrophilic sulfene intermediate [2]. The transient sulfene is significantly less sterically hindered than the parent sulfonyl chloride, allowing the alcohol to rapidly and efficiently trap it to form the desired sulfonate ester[3],[4].

Mechanism A (1-Fluorocycloheptyl)methanesulfonyl chloride [Sterically Hindered] B Sulfene Intermediate [Planar, Highly Electrophilic] A->B DIPEA / TEA (Deprotonation of α-H) C Target Sulfonate Ester [Mesylate Analog] B->C R-OH (Rapid Trapping)

Fig 1. Mechanistic pathway favoring sulfene formation over direct SN2 attack.

Reaction Optimization Data

To establish a self-validating and robust protocol, various conditions were screened. The data below summarizes the causality behind the selected experimental parameters. Dichloromethane (DCM) was chosen as the optimal solvent due to its polar aprotic nature, which stabilizes the transition state without participating in nucleophilic side reactions[4].

Table 1: Optimization of Reaction Conditions for Secondary Alcohols

EntryBase (Equivalents)SolventTemp ProfileTimeYield (%)Mechanistic Observation
1Pyridine (2.0 eq)DCM0 °C → RT12 h< 20%Direct

attack blocked by steric bulk.
2TEA (1.5 eq)THF0 °C → RT6 h68%Slower kinetics; competitive sulfene degradation.
3TEA (1.5 eq)DCM0 °C → RT4 h85%Efficient sulfene formation; clean conversion[3].
4 DIPEA (1.5 eq) DCM 0 °C → RT 3 h 91% Optimal; DIPEA minimizes nucleophilic side reactions.

Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current phase via the listed IPQC checks.

Materials and Reagents
  • Substrate: Target Alcohol (1.0 eq)

  • Reagent: (1-Fluorocycloheptyl)methanesulfonyl chloride (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (10 Volumes)[3]

  • Quench: Saturated aqueous

    
     and Brine
    
Step-by-Step Methodology

Step 1: Substrate Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolve the target alcohol (1.0 eq) in anhydrous DCM (10 mL per gram of substrate)[4].

  • Add DIPEA (1.5 eq) in a single portion. Stir for 5 minutes to ensure homogeneity.

Step 2: Thermal Control & Reagent Addition 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Low temperatures prevent the dimerization of the highly reactive sulfene intermediate. 5. Dissolve (1-fluorocycloheptyl)methanesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM (approx. 2 Vol). 6. Add the sulfonyl chloride solution dropwise over 15–30 minutes using a syringe pump or addition funnel[5].

Step 3: Reaction Execution & IPQC 7. Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C)[3]. 8. Self-Validation (IPQC 1): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL DCM, and analyze via TLC (Hexanes/EtOAc) and LC-MS.

  • Validation Metric: The reaction is complete when the starting alcohol spot is consumed and a new, less polar spot (the sulfonate ester) appears.

Step 4: Aqueous Work-up 9. Once complete, cool the mixture back to 0 °C and quench by adding cold water (5 Vol)[4]. 10. Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 5 Vol)[3]. 11. Wash the combined organic layers sequentially with saturated aqueous


 (5 Vol) to remove residual acid, followed by brine (5 Vol)[4].

Step 5: Isolation and Purification 12. Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation of the ester)[3].
13. Self-Validation (IPQC 2 - NMR):  Obtain a crude 

-NMR.
  • Validation Metric: Confirm the downfield shift of the carbinol protons (
    
    
    ). Typically, a shift of +0.5 to +1.0 ppm indicates successful esterification.
  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) if necessary.

    Workflow Step1 1. Substrate Preparation Alcohol + DIPEA in dry DCM Step2 2. Thermal Control Equilibrate to 0 °C under Argon Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Reaction & IPQC Stir 0 °C → RT, Monitor via TLC/LC-MS Step3->Step4 Step5 5. Aqueous Work-up Quench with H2O, Wash with Brine Step4->Step5 Step6 6. Isolation Dry, Concentrate & Flash Chromatography Step5->Step6

    Fig 2. Step-by-step experimental workflow for the synthesis of the sulfonate ester.

Troubleshooting & Safety

  • Incomplete Conversion: If IPQC 1 shows unreacted alcohol after 4 hours, the sulfonyl chloride may have hydrolyzed due to trace moisture. Add an additional 0.3 eq of DIPEA and 0.3 eq of (1-fluorocycloheptyl)methanesulfonyl chloride at 0 °C.

  • Formation of Alkyl Chlorides: If the reaction is left stirring for extended periods (>12 hours) at room temperature, the displaced chloride ion can attack the newly formed sulfonate ester, converting it into an alkyl chloride. Strict adherence to reaction monitoring is mandatory.

  • Safety: Sulfonyl chlorides are moisture-sensitive and lachrymatory. All manipulations must be performed in a properly ventilated fume hood.

References

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (1-Fluorocycloheptyl)methanesulfonyl Chloride

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Professionals Compound: (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6)[1] Strategic Overview & Process Rationale (1-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Professionals Compound: (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6)[1]

Strategic Overview & Process Rationale

(1-Fluorocycloheptyl)methanesulfonyl chloride is a highly valuable, conformationally restricted building block used to introduce lipophilic, metabolically stable sulfonamide motifs in drug discovery[1]. Transitioning the synthesis of this aliphatic sulfonyl chloride from the milligram to the kilogram scale presents significant chemical engineering challenges. Aliphatic sulfonyl chlorides are prone to rapid hydrolysis, and the introduction of the tertiary fluorine atom requires handling highly corrosive fluorinating agents.

To address these bottlenecks, we have engineered a robust, four-step scalable workflow. This route bypasses the use of hazardous chlorine gas and foul-smelling aliphatic thiols, relying instead on a highly crystalline isothiouronium salt intermediate and a biphasic bleach-mediated oxidative chlorosulfonation[2].

Synthetic Route & Workflow

Workflow A Cycloheptanone (Starting Material) B 1-Oxaspiro[2.6]nonane (Epoxide Intermediate) A->B Me3S(O)I, KOtBu DMSO, 25 °C C (1-Fluorocycloheptyl)methanol (Fluoro-Alcohol) B->C Pyridine·HF DCM, 0 °C to RT D S-Alkylisothiouronium Mesylate Salt C->D 1. MsCl, Et3N, DCM 2. Thiourea, EtOH, Δ E (1-Fluorocycloheptyl)methanesulfonyl Chloride D->E NaClO (aq), HCl DCM/H2O, <10 °C

Figure 1: Four-step scalable synthetic workflow for the target sulfonyl chloride.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Corey-Chaykovsky Epoxidation

Process Rationale & Causality: To install the hydroxymethyl group, we utilize a Corey-Chaykovsky epoxidation. Trimethylsulfoxonium iodide (TMSOI) is specifically chosen over trimethylsulfonium iodide because the resulting sulfoxonium ylide is less reactive and more thermodynamically controlled. This exclusively yields the desired terminal epoxide (1-oxaspiro[3]nonane) without triggering a Tiffeneau-Demjanov ring expansion to cyclooctanone. For scale-up, Potassium tert-butoxide (KOtBu) replaces Sodium Hydride (NaH) to eliminate the hazards of hydrogen gas evolution and mineral oil removal.

Protocol:

  • Charge a dry 20 L jacketed reactor with TMSOI (1.2 eq) and anhydrous DMSO (10 vol) under N₂.

  • Cool the suspension to 15 °C. Add KOtBu (1.2 eq) portion-wise to maintain the internal temperature below 25 °C. Stir for 1 h to generate the ylide.

  • Add cycloheptanone (1.0 eq) dropwise over 2 h. Stir at 25 °C for 12 h.

  • Quench the reaction by slowly adding cold water (15 vol). Extract with MTBE (3 × 5 vol).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • In-Process Control (IPC) & Validation: GC-FID analysis must confirm >99% consumption of cycloheptanone before quenching. The intermediate is used without further purification.

Step 2: Fluorinative Ring Opening

Process Rationale & Causality: The regioselective opening of the terminal epoxide is driven by the acidic activation of the epoxide oxygen using Olah’s reagent (Pyridine·HF). This induces a highly polarized, S_N1-like transition state where positive charge accumulates at the more substituted tertiary carbon (C1 of the cycloheptane ring). Fluoride nucleophilically attacks this tertiary center, yielding the 1-fluoro-1-hydroxymethyl architecture. Pyridine·HF is selected over anhydrous HF due to its lower vapor pressure, drastically reducing inhalation hazards during kilogram-scale operations.

Protocol:

  • In a PTFE-lined continuous flow reactor or PTFE batch vessel, dissolve 1-oxaspiro[3]nonane (1.0 eq) in DCM (8 vol) and cool to 0 °C.

  • Slowly add Pyridine·HF (70% HF, 3.0 eq) via a PTFE dropping funnel, maintaining the internal temperature below 5 °C.

  • Warm the mixture to room temperature and stir for 4 h.

  • Carefully quench the reaction by transferring it into a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution until pH reaches 7.5.

  • Separate the organic layer, dry, and concentrate to yield (1-fluorocycloheptyl)methanol.

  • In-Process Control (IPC) & Validation: ¹⁹F NMR of the crude aliquot must show a single major fluorine resonance (approx. -155 ppm), validating the regioselective formation of the tertiary fluoride.

Step 3: Mesylation & Isothiouronium Salt Formation

Process Rationale & Causality: Direct oxidative chlorination of aliphatic alcohols is synthetically unviable. While conversion to a thiol is a traditional workaround, aliphatic thiols are notorious for their extreme malodor and toxicity. By reacting the intermediate mesylate with thiourea, we generate an S-alkylisothiouronium salt. This intermediate is highly crystalline, odorless, and can be isolated in >99% purity via simple filtration, completely bypassing the need for chromatographic purification—a critical requirement for scale-up.

Protocol:

  • Dissolve (1-fluorocycloheptyl)methanol (1.0 eq) and Et₃N (1.3 eq) in DCM (5 vol) at 0 °C. Add Methanesulfonyl chloride (1.1 eq) dropwise. Stir for 2 h, then wash with water and concentrate to yield the mesylate.

  • Dissolve the crude mesylate in absolute ethanol (8 vol). Add thiourea (1.1 eq).

  • Heat the mixture to reflux (78 °C) for 8 h.

  • Cool the reactor linearly to 0 °C over 4 h to induce crystallization.

  • Filter the resulting white crystalline solid and wash with cold ethanol.

  • In-Process Control (IPC) & Validation: HPLC must show complete consumption of the mesylate. The melting point of the isolated salt serves as a self-validating purity check before the final oxidation step.

Step 4: Oxidative Chlorosulfonation

Process Rationale & Causality: Traditional sulfonyl chloride syntheses rely on bubbling hazardous Cl₂ gas through the reaction mixture. To ensure a safe, worker-friendly protocol, we adapted a bleach-mediated oxidative chlorosulfonation[2]. The slow addition of aqueous sodium hypochlorite (NaClO) to a biphasic system containing HCl generates chlorine in situ at a controlled rate. The biphasic DCM/water system is essential: as the highly reactive (1-fluorocycloheptyl)methanesulfonyl chloride forms, it immediately partitions into the organic layer, shielding it from aqueous hydrolysis.

Protocol:

  • Suspend the S-alkylisothiouronium salt (1.0 eq) in a biphasic mixture of DCM (10 vol) and 2M HCl (5 vol). Cool the biphasic mixture to 0 °C.

  • Add 10% aqueous NaClO (bleach, 4.0 eq) dropwise via an addition funnel, maintaining the internal temperature strictly <10 °C to prevent thermal degradation of the product.

  • Stir the mixture for 1 h at 5 °C.

  • Separate the phases immediately. Wash the organic layer with ice-cold brine (3 vol), dry over anhydrous MgSO₄, and concentrate under vacuum (<30 °C bath temperature) to afford the target sulfonyl chloride.

  • In-Process Control (IPC) & Validation: ¹H NMR must confirm the disappearance of the thiouronium protons and the downfield shift of the -CH₂- protons adjacent to the newly formed -SO₂Cl group.

Scale-Up Metrics & Yield Comparison

The table below highlights the robustness of the methodology when scaling from 10 grams to 1 kilogram, demonstrating minimal yield erosion and high final purities.

Process Step10 g Scale Yield (%)1 kg Scale Yield (%)Purity (HPLC/GC)Key Scale-Up Modification
1. Epoxidation 88%85%98.5% (GC)Replaced NaH with KOtBu to mitigate H₂ gas evolution hazards.
2. Fluorination 76%79%97.0% (GC)Transitioned to PTFE-lined continuous flow reactor for thermal control.
3. Thiouronium Salt 91%94%99.2% (HPLC)Implemented controlled cooling crystallization; avoided chromatography.
4. Chlorosulfonation 84%86%98.8% (HPLC)Utilized biphasic DCM/NaClO system to prevent sulfonyl chloride hydrolysis.

References

Sources

Method

(1-Fluorocycloheptyl)methanesulfonyl Chloride: A Strategic Intermediate for Modulating Lipophilicity and Metabolic Stability in Pharmaceutical Synthesis

Strategic Rationale in Drug Design (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is a highly specialized aliphatic sulfonyl chloride utilized extensively in modern medicinal chemistry. As an advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Design

(1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is a highly specialized aliphatic sulfonyl chloride utilized extensively in modern medicinal chemistry. As an advanced building block, it is primarily used to install the (1-fluorocycloheptyl)methylsulfonyl moiety into target active pharmaceutical ingredients (APIs), typically forming complex sulfonamides[1].

The incorporation of this specific fluorinated, bulky motif is not arbitrary; it is driven by three critical structure-activity relationship (SAR) principles:

  • Metabolic Shielding (The "Fluorine Effect"): Unsubstituted cycloaliphatic rings are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, particularly at the tertiary carbon (C1). The introduction of a fluorine atom at this position sterically and electronically blocks hydroxylation, significantly extending the in vivo half-life of the pharmacophore.

  • Lipophilic Efficiency and Steric Bulk: The seven-membered cycloheptyl ring provides substantial steric volume, which is ideal for occupying deep, hydrophobic pockets in target proteins (e.g., the allosteric pockets of mutant EGFR or KRAS)[2]. The fluorine atom fine-tunes the overall lipophilicity (LogP) without drastically increasing the molecular weight, optimizing the drug's partitioning into lipid membranes.

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the α-fluorine atom propagates through the methylsulfonyl group, lowering the pKa of the resulting sulfonamide N-H (if a secondary sulfonamide is formed). This increased acidity enhances the hydrogen-bond donor capacity of the sulfonamide, which is often crucial for binding to kinase hinge regions.

Physicochemical Properties

To ensure proper handling and reaction stoichiometry, the foundational data for this intermediate is summarized below.

PropertyValue
Chemical Name (1-Fluorocycloheptyl)methanesulfonyl chloride
CAS Number 1803565-69-6
Molecular Formula C8H14ClFO2S
Molecular Weight 228.71 g/mol
Appearance Colorless to pale yellow oil
Storage Conditions 2-8 °C, stored under inert gas (Argon/N2), moisture-sensitive
Reactivity Profile Highly reactive electrophile; rapidly hydrolyzes in water to the corresponding sulfonic acid

Synthetic Methodologies and Mechanistic Insights

The synthesis of (1-fluorocycloheptyl)methanesulfonyl chloride and its subsequent conversion into a sulfonamide API requires precise control over oxidation states and nucleophilic substitutions.

Workflow Visualization

SynthWorkflow A (1-Fluorocycloheptyl)methanol (Starting Material) B Mesylate Intermediate A->B MsCl, Et3N DCM, 0°C C Thioacetate Intermediate B->C KSAc DMF, 60°C D (1-Fluorocycloheptyl)methanesulfonyl Chloride (Target) C->D NCS, 2M HCl MeCN, <20°C E Fluorinated Sulfonamide (Final API) D->E R-NH2, Pyridine DCM, RT

Caption: Step-by-step synthetic workflow from (1-fluorocycloheptyl)methanol to the final sulfonamide API.

Protocol 1: Oxidative Chlorination to Form the Sulfonyl Chloride

Mechanistic Rationale: Historically, converting thiols or thioacetates to sulfonyl chlorides required bubbling hazardous chlorine gas (Cl2) into the reaction mixture, often leading to uncontrollable exotherms and over-chlorination. By utilizing N-chlorosuccinimide (NCS) in the presence of 2M aqueous HCl, chlorine is generated in situ at a controlled, steady rate[3]. This biphasic, mild approach ensures high yields and prevents the cleavage of sensitive functional groups.

Materials:

  • S-((1-fluorocycloheptyl)methyl) ethanethioate (1.0 equiv)

  • N-chlorosuccinimide (NCS) (4.0 equiv)

  • 2M Aqueous HCl (3.0 v/w relative to NCS)

  • Acetonitrile (MeCN) (15.0 v/w relative to NCS)

Step-by-Step Procedure:

  • Preparation of the Oxidant Bath: In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, suspend NCS (4.0 equiv) in a mixture of MeCN and 2M HCl.

  • Temperature Control: Cool the suspension to 10 °C using an ice-water bath. Causality: Maintaining the temperature below 20 °C is critical; above 25 °C, the in situ generation of Cl2 can trigger a runaway exothermic reaction[4].

  • Substrate Addition: Dissolve the thioacetate precursor (1.0 equiv) in a minimal volume of MeCN. Add this solution dropwise to the oxidant bath over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Maturation & Validation: Stir the mixture for an additional 30 minutes at 15 °C.

    • Self-Validation Checkpoint: The reaction is complete when the initial opaque suspension transitions into a clear, slightly yellow solution, indicating the complete consumption of NCS and the thioacetate.

  • Workup: Dilute the reaction mixture with isopropyl ether (IPE) or methyl tert-butyl ether (MTBE). Wash the organic layer successively with cold 12% aqueous NaCl (3 × 1.5 v/w) to remove succinimide and residual acid.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo at ambient temperature to yield (1-fluorocycloheptyl)methanesulfonyl chloride as a pale yellow oil. Note: Do not heat during concentration to prevent thermal degradation.

Protocol 2: Synthesis of the Target Sulfonamide

Mechanistic Rationale: The coupling of the sterically hindered (1-fluorocycloheptyl)methanesulfonyl chloride with an amine requires a strong, non-nucleophilic base (or pyridine acting as a nucleophilic catalyst) to drive the reaction and neutralize the generated HCl.

Step-by-Step Procedure:

  • Setup: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 equiv). Causality: Pyridine is preferred over triethylamine (TEA) for sterically hindered sulfonyl chlorides because it forms a highly reactive sulfonylpyridinium intermediate, accelerating the nucleophilic attack by the amine.

  • Coupling: Cool the solution to 0 °C. Add a solution of (1-fluorocycloheptyl)methanesulfonyl chloride (1.2 equiv) in DCM dropwise over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS or TLC. The disappearance of the amine peak confirms the completion of the coupling.

  • Purification: Quench with saturated aqueous NH4Cl. Extract with DCM, wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine, dry over Na2SO4, and purify via silica gel chromatography.

Applications in Targeted Protein Degradation (PROTACs)

In recent pharmaceutical developments, the (1-fluorocycloheptyl)methanesulfonyl group has been prominently featured in the design of Epidermal Growth Factor Receptor (EGFR) degraders[1]. These PROTACs (Proteolysis Targeting Chimeras) utilize the bulky, fluorinated sulfonamide motif to anchor the molecule tightly into the mutant EGFR kinase domain, while a linker connects it to an E3 ligase ligand (such as an isoindolinone derivative)[5].

Pathway EGF EGF Ligand EGFR Mutant EGFR Kinase EGF->EGFR Proteasome Proteasomal Degradation EGFR->Proteasome Target Clearance KRAS KRAS / MAPK Pathway EGFR->KRAS Activation PI3K PI3K / AKT Pathway EGFR->PI3K Activation PROTAC EGFR Degrader (Fluorocycloheptyl Sulfonamide Motif) PROTAC->EGFR High-Affinity Binding & Ubiquitination Survival Tumor Cell Survival & Proliferation KRAS->Survival PI3K->Survival

Caption: Mechanism of action for EGFR degraders utilizing the fluorocycloheptyl sulfonamide motif to halt oncogenic signaling.

By replacing traditional, metabolically vulnerable alkyl groups with the (1-fluorocycloheptyl)methanesulfonyl moiety, researchers have successfully increased the target residence time and oral bioavailability of these degraders, paving the way for more resilient treatments against glioblastoma and non-small cell lung cancer (NSCLC)[2].

References

  • Source: World Intellectual Property Organization (WIPO)

Sources

Application

Application Note: Strategic Utilization of Fluorinated Building Blocks in Advanced Agrochemical Synthesis

Introduction: The Fluorine Advantage in Crop Protection The incorporation of fluorine into organic molecules has revolutionized the agrochemical industry. By strategically introducing fluorine atoms or fluorinated motifs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Crop Protection

The incorporation of fluorine into organic molecules has revolutionized the agrochemical industry. By strategically introducing fluorine atoms or fluorinated motifs (such as


, 

, or

), drug development professionals can dramatically modify a molecule's physicochemical properties. Fluorination enhances metabolic stability by replacing vulnerable

bonds with highly stable

bonds, increases lipophilicity for better cuticular penetration in plants and insects, and improves binding affinity to target receptors[1].

Currently, a significant percentage of commercialized agrochemicals—including herbicides, fungicides, and insecticides—contain fluorine[2]. However, direct late-stage fluorination of complex active ingredients (a.i.s) is often limited by harsh reaction conditions, poor regioselectivity, and high costs. Consequently, the predominant and most economically viable approach in agrochemical synthesis is the bottom-up assembly using pre-functionalized fluorinated building blocks [3].

This application note provides a comprehensive guide to the selection, mechanistic integration, and practical laboratory protocols for utilizing fluorinated building blocks in the synthesis of next-generation agrochemicals.

Key Fluorinated Building Blocks & Agrochemical Applications

The selection of a fluorinated building block dictates the downstream synthetic pathway. Below is a summarized comparison of the most critical building blocks currently utilized in agrochemical discovery[4],[5],[6].

Building Block ClassRepresentative ReagentsTarget Agrochemical ClassesKey Physicochemical Advantages
Trifluoromethylpyridines (TFMPs) 2-Chloro-5-(trifluoromethyl)pyridineHerbicides (e.g., Fluazifop-butyl)Extreme metabolic resistance; high lipophilicity[5]
Polyfluorinated Ethanes 1,1,1-Trifluoroethane derivativesFungicides (SDHIs)Versatile C2 insertion; enhanced enzyme binding[6]
Fluorinated Diazoalkanes TrifluorodiazoethaneInsecticides (Pyrazoles)Enables efficient[2+3] cycloadditions for heterocycles[4]
Trifluoromethylating Agents Togni's Reagent, Langlois ReagentBroad-spectrum functionalizationDirect C(sp2) and C(sp3) radical functionalization[7]
Synthesis Workflow Visualization

To understand how these building blocks fit into the broader development pipeline, the following workflow illustrates the progression from raw fluorinated reagents to the final active ingredient.

Workflow BB Fluorinated Building Blocks (e.g., TFMP, CF3-alkenes) Cat Catalytic Functionalization (Cu-catalyzed, Photoredox) BB->Cat Reagents Int Fluorinated Intermediates Cat->Int Transformation AI Active Agrochemical Ingredient (Herbicide/Insecticide) Int->AI Late-stage coupling Prop Enhanced Properties: Lipophilicity, Stability AI->Prop

Strategic workflow for integrating fluorinated building blocks into agrochemical active ingredients.

Experimental Protocols & Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the causality behind the experimental choice and an analytical checkpoint to verify success before proceeding.

Protocol A: Copper-Catalyzed Trifluoromethylation of Heteroaryl Halides

Trifluoromethylpyridines (TFMPs) are ubiquitous in modern herbicides[5]. This protocol describes the cross-coupling of heteroaryl bromides with a nucleophilic trifluoromethyl source (


) using copper catalysis.

Causality of Reagents: Copper is specifically chosen because


 stabilizes the transient 

anion, preventing its rapid α-elimination into a highly reactive and useless difluorocarbene (

) and a fluoride ion. The addition of Potassium Fluoride (

) is required to activate the silicon-carbon bond of

, generating the active

nucleophile in situ.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with

    
     (0.2 equiv), 1,10-phenanthroline (0.2 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent & Substrate Addition: Add anhydrous DMF (0.2 M relative to substrate), followed by the heteroaryl bromide (1.0 equiv). Causality: Anhydrous conditions are critical as water rapidly protonates the

    
     anion to yield fluoroform (
    
    
    
    ), killing the reaction.
  • Activation: Slowly inject

    
     (1.5 equiv) at room temperature. Stir for 10 minutes to allow the formation of the active 
    
    
    
    complex.
  • Coupling: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous ammonia and brine. Dry the organic layer over

    
    .
    

System Validation:

  • Checkpoint 1 (Reaction Monitoring): Pull a 50 µL aliquot at 6 hours and analyze via

    
     NMR. The disappearance of the 
    
    
    
    peak (approx. -67 ppm) and the appearance of a sharp singlet in the -62 to -64 ppm range validates successful
    
    
    bond formation. If a peak at -78 ppm appears, it indicates moisture contamination (fluoroform generation).
Protocol B: Photocatalytic Radical Trifluoromethylation of Alkenes

For the synthesis of aliphatic fluorinated building blocks, visible-light photoredox catalysis offers a mild, highly functional-group-tolerant alternative to harsh thermal conditions[7],[8].

Causality of Reagents: Using a Ruthenium or Iridium photocatalyst allows the generation of


 radicals from Togni's Reagent at room temperature. This avoids the thermal degradation of sensitive functional groups (like esters or amines) often found in advanced agrochemical intermediates.

Step-by-Step Methodology:

  • Mixture Assembly: In a borosilicate glass vial, combine the alkene substrate (1.0 equiv), Togni's Reagent II (1.2 equiv), and

    
     (0.02 equiv).
    
  • Solvent & Degassing: Dissolve in degassed Methanol/Dichloromethane (1:1, 0.1 M). Causality: The mixture must be rigorously degassed via three freeze-pump-thaw cycles. Molecular oxygen is a potent triplet state quencher and will intercept both the excited photocatalyst and the intermediate carbon-centered radicals, halting the reaction.

  • Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) at 25 °C for 16 hours.

  • Purification: Remove the solvent under reduced pressure and purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc).

System Validation:

  • Checkpoint 1 (Light ON/OFF Control): Run a parallel micro-scale reaction wrapped entirely in aluminum foil. GC-MS analysis must show 0% conversion in the dark control, validating that the radical generation is strictly photochemically gated and not a result of background thermal decomposition.

Mechanistic Pathway: Photoredox Trifluoromethylation

Understanding the electron flow is critical for troubleshooting reaction failures. The diagram below maps the single-electron transfer (SET) events in Protocol B.

Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light CF3_src CF3 Source (e.g., Togni Reagent) PC_star->CF3_src SET CF3_rad •CF3 Radical CF3_src->CF3_rad Fragmentation Alkene Alkene Substrate CF3_rad->Alkene Addition Adduct Alkyl Radical Adduct Alkene->Adduct Product Trifluoromethylated Product Adduct->Product HAT / SET Product->PC Catalyst Regeneration

Photoredox-catalyzed radical trifluoromethylation mechanism for alkene functionalization.

Quantitative Data Presentation: Optimization of Trifluoromethylation

The following table summarizes quantitative optimization data derived from established literature for the functionalization of various agrochemical building blocks[7],[8].

Substrate Class

Source
Catalyst / Additive SystemTemp (°C)Yield (%)Self-Validation Metric
2-Bromopyridine

/


/ 1,10-phenanthroline
8085

NMR (-63.5 ppm singlet)
Terminal Alkene Togni's Reagent

/ Blue LED
2592GC-MS (

69 m/z fragment)
Aliphatic Carboxylic Acid

/


/

4078Decarboxylation (

evolution)

Future Perspectives: Sustainable and PFAS-Free Fluorination

While fluorinated agrochemicals offer unparalleled efficacy, the industry is facing increasing regulatory pressure regarding per- and polyfluoroalkyl substances (PFAS). The future of agrochemical synthesis lies in developing precise, targeted fluorination methods that avoid the generation of persistent, bioaccumulative fluorinated waste. Recent breakthroughs in PFAS-free fluorination methodologies are beginning to provide sustainable alternatives for synthesizing these critical building blocks without relying on hazardous polyfluorinated precursors[9]. Agrochemical developers must prioritize these green chemistry approaches to ensure the long-term viability of fluorine-containing crop protection products[10].

References

  • Recent developments in fluorine‐containing pesticides Pest Management Science
  • Fluorinated diazoalkanes – a versatile class of reagents for the synthesis of fluorinated compounds Organic & Biomolecular Chemistry
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Journal of Pesticide Science
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry PMC / N
  • Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Chemical Reviews
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives Chemical Communic
  • Synthesis of trifluoromethyl alkanes Organic Chemistry Portal
  • FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Fluoride Research
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • PFAS-free fluorination breakthrough in pharmaceuticals and agrochemicals Amsterdam Science Park

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1-Fluorocycloheptyl)methanesulfonyl Chloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter low yields, complex impurity profiles, or complete reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter low yields, complex impurity profiles, or complete reaction failures when utilizing in sulfonamide synthesis.

This specialized building block presents a highly unique reactivity profile. The combination of a highly acidic alpha-methylene group and a beta-tertiary fluorine atom creates competing mechanistic pathways that can derail standard coupling conditions. This guide deconstructs the causality behind these side reactions and provides field-proven, self-validating protocols to ensure your synthetic success.

Part 1: Core Reactivity Profile & Causality

Unlike simple arylsulfonyl chlorides (e.g., tosyl chloride) which react almost exclusively via direct


 nucleophilic substitution, aliphatic sulfonyl chlorides containing alpha-hydrogens are mechanistically divergent.
  • The E1cB Sulfene Pathway: In the presence of a base, the highly acidic alpha-protons on the

    
     group are rapidly abstracted. This triggers an E1cB elimination of the chloride ion, generating a highly electrophilic 1[1] (
    
    
    
    ). While amines can trap this sulfene to form the desired sulfonamide, any trace moisture will irreversibly trap it to form sulfonic acid.
  • Dehydrofluorination: The (1-fluorocycloheptyl) moiety introduces a tertiary fluorine atom situated beta to the sulfonyl group. Under strongly basic conditions or elevated temperatures, this structural arrangement makes the molecule highly susceptible to the elimination of hydrogen fluoride (HF), leading to unwanted unsaturated cycloheptenyl byproducts.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing massive conversion to the sulfonic acid instead of my target sulfonamide? A1: This is the classic signature of sulfene formation coupled with trace moisture. When a strong base (like Triethylamine) is added as a bolus, it rapidly converts the starting material into a sulfene. If your solvent or amine is not strictly anhydrous, water outcompetes the amine for the sulfene, resulting in rapid 2[2]. Mitigation: Rigorously dry all reagents and switch to a weaker, sterically hindered base to slow the E1cB pathway.

Q2: My LC-MS shows a major byproduct with a [M-20] mass. How do I prevent this? A2: A mass loss of 20 Da corresponds to the elimination of HF (Dehydrofluorination). The tertiary fluorine on the cycloheptyl ring acts as a leaving group when subjected to strong bases, a known 3[3] in organosulfur chemistry. Mitigation: Maintain cryogenic temperatures (-10 °C) during addition to thermodynamically suppress the elimination trajectory.

Q3: I am observing dimerization or complex oligomeric mixtures. What is happening? A3: This occurs when the localized concentration of the sulfene intermediate is too high. If the amine nucleophile is sterically hindered or present in low concentrations, the sulfene molecules will react with each other or with unreacted starting material. Mitigation: Implement a syringe pump to add the sulfonyl chloride dropwise, ensuring the sulfene is trapped the moment it forms.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes how specific experimental choices dictate the mechanistic fate of (1-fluorocycloheptyl)methanesulfonyl chloride.

Base SelectionSolventTemp (°C)Addition MethodDesired SulfonamideSulfonic Acid (Hydrolysis)Alkene (HF Loss)
Triethylamine (2.0 eq)DCM25Bolus45%30%25%
DIPEA (1.5 eq)THF0Bolus65%15%20%
Pyridine (2.0 eq)DCM0Dropwise85%10%5%
N-Methylmorpholine (1.2 eq) DCM -10 Syringe Pump >95% <2% <2%

Part 4: Mechanistic Pathway Visualization

G SM (1-Fluorocycloheptyl) methanesulfonyl chloride Sulfene Sulfene Intermediate [>C(F)-C=SO2] SM->Sulfene Base (E1cB) - HCl Desired Desired Sulfonamide (High Yield) SM->Desired Amine (SN2) Low Temp Elimination Cycloheptenyl Alkene (Loss of HF) SM->Elimination Strong Base - HF Sulfene->Desired Amine Trapping Hydrolysis Sulfonic Acid (Hydrolysis) Sulfene->Hydrolysis Trace H2O Sulfene->Elimination Base - HF

Mechanistic pathways of (1-fluorocycloheptyl)methanesulfonyl chloride under basic conditions.

Part 5: Self-Validating Experimental Protocol

To guarantee high yields and avoid the side reactions detailed above, utilize the following self-validating methodology.

Objective: Maximize the


 trajectory while suppressing E1cB sulfene accumulation and beta-fluorine elimination.

Step 1: System Validation (Critical)

  • Dry Dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours.

  • Self-Validation Check: Perform a Karl Fischer titration on the solvent. Do not proceed unless the moisture content is strictly <50 ppm.

Step 2: Reagent Preparation & Base Selection

  • In an oven-dried round-bottom flask under an argon atmosphere, dissolve the target amine (1.0 equiv) in the validated anhydrous DCM to achieve a 0.1 M concentration.

  • Add N-Methylmorpholine (NMM) (1.2 equiv).

  • Causality: NMM is basic enough to act as an acid scavenger for the generated HCl but weak enough (pKa ~7.4) to prevent runaway sulfene generation and HF elimination, unlike Triethylamine (pKa ~10.7).

Step 3: Cryogenic Control

  • Submerge the reaction flask in an ice/brine bath to achieve a stable internal temperature of -10 °C.

Step 4: Controlled Addition

  • Dissolve (1-Fluorocycloheptyl)methanesulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM.

  • Using a syringe pump, add the sulfonyl chloride solution at a strict rate of 0.1 mL/min.

  • Causality: Slow addition ensures that any sulfonyl chloride (or transient sulfene) is instantly consumed by the vast excess of amine present in the flask, preventing dimerization and hydrolysis.

Step 5: In-Process Monitoring and Quench

  • Stir for 1 hour at -10 °C, then allow the reaction to slowly warm to 0 °C.

  • Self-Validation Check: Pull a 10 µL aliquot, quench it in methanol, and analyze via LC-MS. The absence of a [M-20] peak confirms the successful suppression of dehydrofluorination. The absence of the sulfonic acid mass confirms a moisture-free environment.

  • Quench the reaction with saturated aqueous

    
     to neutralize the NMM and halt any lingering elimination pathways. Extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure.

References

  • Sigma-Aldrich. "(1-fluorocycloheptyl)methanesulfonyl chloride | 1803565-69-6". Source: sigmaaldrich.com.
  • Wikipedia. "Methanesulfonyl chloride". Source: wikipedia.org.
  • National Institutes of Health (NIH). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs". Source: nih.gov.
  • Benchchem. "4,4-Difluorobutane-1-sulfonyl chloride | 1785613-49-1". Source: benchchem.com.

Sources

Optimization

Technical Support Center: Optimizing Reactions with (1-Fluorocycloheptyl)methanesulfonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (1-Fluorocycloheptyl)methanesulfonyl chloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (1-Fluorocycloheptyl)methanesulfonyl chloride . This specific building block presents a unique set of synthetic challenges due to the combination of a sterically demanding cycloheptyl ring and a highly reactive


-fluoro substituent.

Below, we provide mechanistic troubleshooting, quantitative optimization data, and a self-validating experimental protocol to ensure high-yielding sulfonamide and sulfonate ester syntheses.

Mechanistic Overview & Reaction Pathways

To successfully optimize your reaction, you must first understand the causality behind the reagent's behavior. The structural anatomy of (1-Fluorocycloheptyl)methanesulfonyl chloride features an


-methylene group (-CH

-) flanked by a strongly electron-withdrawing sulfonyl chloride and a

-carbon (C1 of the cycloheptyl ring) bearing a fluorine atom.

This specific arrangement makes the


-protons highly acidic. When exposed to strong bases, the molecule is highly susceptible to deprotonation, triggering a rapid 

-elimination of hydrogen fluoride (HF) to form a stable, exocyclic vinyl sulfone derivative[1][2]. Furthermore, the bulky cycloheptyl ring physically shields the electrophilic sulfur, slowing down the desired nucleophilic attack and giving competing side reactions (like elimination and hydrolysis) more time to occur[3][4].

Mechanistic_Pathways cluster_pathways SM Starting Material (1-Fluorocycloheptyl)methanesulfonyl chloride Nuc Pathway A: Amine Attack (Desired Nucleophilic Sub) SM->Nuc R-NH2, Catalyst Elim Pathway B: Base Deprotonation (β-Elimination of HF) SM->Elim Strong Base Hyd Pathway C: Moisture (Hydrolysis) SM->Hyd H2O Prod Target Product: Sulfonamide Nuc->Prod ByP1 Byproduct: Vinyl Sulfonamide (Alkene) Elim->ByP1 ByP2 Byproduct: Sulfonic Acid Hyd->ByP2

Figure 1: Competing reaction pathways for (1-Fluorocycloheptyl)methanesulfonyl chloride.

Troubleshooting & FAQs

Q1: My LCMS shows poor product yield and a major byproduct with a mass corresponding to [M - 20] (loss of HF). What is happening? A: You are observing base-promoted


-elimination[1]. Strong, unhindered bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) rapidly deprotonate the acidic 

-CH

group. The resulting carbanion expels the adjacent

-fluoride, forming a cycloheptylidene-methanesulfonyl derivative (an exocyclic alkene)[2]. Solution: Shift the kinetic balance by using a weaker, less basic acid scavenger such as N-methylmorpholine (NMM) or Pyridine. Alternatively, use biphasic Schotten-Baumann conditions (aqueous NaHCO

/ DCM) to keep the base isolated from the organic intermediates.

Q2: The reaction is extremely sluggish, and starting material remains after 24 hours. Should I heat the reaction to drive it to completion? A: No. Heating sulfonyl chlorides accelerates both thermal degradation (hydrolysis/SO


 extrusion) and the unwanted 

-elimination pathway[5]. The sluggishness is strictly due to the steric hindrance of the bulky 1-fluorocycloheptyl group[3]. Solution: Employ a nucleophilic catalyst. Adding 0.1–0.2 equivalents of 4-Dimethylaminopyridine (DMAP) generates a highly reactive sulfonylpyridinium intermediate that easily overcomes the steric barrier of the cycloheptyl ring, accelerating the reaction at 0 °C[3][6].

Q3: My starting material is fully consumed, but my sulfonamide yield is low, and the aqueous workup layer is highly acidic. Why? A: The sulfonyl chloride is undergoing rapid hydrolysis to the corresponding sulfonic acid[4][6]. Solution: Ensure strictly anhydrous conditions. Oven-dry all glassware, use anhydrous solvents (e.g., over molecular sieves), and verify that your amine substrate is completely dry. Store the sulfonyl chloride reagent in a desiccator under Argon to prevent ambient degradation[6].

Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, temperature, and product distribution. This data demonstrates why standard conditions (TEA at Room Temp) fail for this specific molecule.

Base (1.5 eq)CatalystTemp (°C)SolventYield: Target SulfonamideYield: Vinyl Byproduct (Elimination)Yield: Sulfonic Acid (Hydrolysis)
Triethylamine (TEA)None25 °CDCM15%65% 10%
DIPEANone0 °CDCM25%55%5%
Na

CO

(Aq)
None0 °CDCM/H

O
45%15%35%
N-Methylmorpholine DMAP (0.1 eq) 0 °C Anhydrous DCM 88% <5%<5%

Note: NMM combined with DMAP at low temperatures provides the optimal balance—scavenging HCl without triggering deprotonation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon[3].

Optimized Experimental Protocol

This methodology is designed as a self-validating system . Step 5 (Monitoring) specifically instructs the user to check for the UV-active elimination byproduct, ensuring the mechanistic integrity of the reaction is maintained before proceeding to workup.

Experimental_Workflow S1 Step 1 Anhydrous Setup S2 Step 2 Amine + NMM + DMAP S1->S2 S3 Step 3 Cool to 0 °C S2->S3 S4 Step 4 Dropwise Addition S3->S4 S5 Step 5 TLC/LCMS Monitor S4->S5 S6 Step 6 Aqueous Quench S5->S6

Figure 2: Optimized step-by-step experimental workflow for hindered sulfonamide synthesis.

Step-by-Step Methodology
  • Preparation & Anhydrous Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Dissolve the target amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration[3].

  • Base & Catalyst Addition: Add N-methylmorpholine (NMM, 1.5 equiv.) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv.) to the stirring amine solution[3][6]. Do not use Triethylamine.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to exactly 0 °C for 10 minutes[7].

  • Slow Reagent Addition: Dissolve (1-Fluorocycloheptyl)methanesulfonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump or addition funnel. Rapid addition causes local exothermic spikes that promote elimination.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Pull an aliquot for TLC/LCMS.

    • Validation Check: Look for the desired product mass. If a highly UV-active spot with a mass of [M - 20] appears, your base concentration is too high, or the temperature has drifted.

  • Quench & Workup: Once the amine is consumed, quench the reaction at 0 °C with saturated aqueous NH

    
    Cl. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure[4]. Purify via silica gel chromatography.

References

  • eLife Sciences. "Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX." eLife. URL: [Link]

  • Reaction Chemistry & Engineering. "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism." RSC Publishing. URL: [Link]

  • Journal of Organic Chemistry. "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." NIH PubMed Central. URL: [Link]

Sources

Troubleshooting

Stability issues of (1-Fluorocycloheptyl)methanesulfonyl chloride in solution

Technical Support Center: Troubleshooting (1-Fluorocycloheptyl)methanesulfonyl chloride Stability Welcome to the dedicated technical support and troubleshooting guide for (1-Fluorocycloheptyl)methanesulfonyl chloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (1-Fluorocycloheptyl)methanesulfonyl chloride Stability

Welcome to the dedicated technical support and troubleshooting guide for (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6). As an aliphatic sulfonyl chloride with a highly electronegative beta-fluorine atom, this reagent presents unique stability challenges in solution. This guide is designed for researchers and drug development professionals to understand the mechanistic root causes of reagent degradation and to implement self-validating protocols that ensure high-yielding sulfonylation reactions.

Part 1: The Mechanistic Root of Instability

To troubleshoot this reagent, you must first understand why it degrades. Aliphatic sulfonyl chlorides do not simply "hydrolyze" in the traditional sense; their degradation is heavily dictated by the sulfene mechanism [1].

The structure of (1-Fluorocycloheptyl)methanesulfonyl chloride contains a highly electronegative fluorine atom on the cycloheptyl ring, directly adjacent (beta) to the sulfonyl group. This fluorine exerts a powerful inductive electron-withdrawing effect (-I effect), which significantly increases the acidity of the alpha-protons on the methylene group (


).

When exposed to even trace amounts of base (such as amine stabilizers in solvents, pyridine, or the target nucleophile itself), these acidic alpha-protons are rapidly deprotonated. This triggers an


-type elimination of 

, generating a highly reactive sulfene intermediate (

)[2]. Sulfenes are exceptionally electrophilic and will instantaneously react with any available nucleophile—most commonly trace water—resulting in complete conversion to the inactive sulfonic acid[1].

G A (1-Fluorocycloheptyl)methanesulfonyl chloride (Starting Material) C Sulfene Intermediate [Ring>C(F)-CH=SO2] A->C Base-promoted E2 (Fast, -HCl) F Direct S_N2 Hydrolysis (Neutral/Acidic Conditions) A->F H2O Attack B Basic Impurities / Amines (e.g., Et3N, Pyridine) B->C E Sulfonic Acid / Ester (Degradation Product) C->E Rapid Nucleophilic Trapping D Trace H2O / Protic Solvents D->E D->F F->E -HCl

Figure 1: Competing degradation pathways of beta-fluoro aliphatic sulfonyl chlorides.

Part 2: Troubleshooting FAQs

Q1: Why did my reagent completely degrade into sulfonic acid overnight in "anhydrous" Dichloromethane (DCM)? A: Standard reagent-grade DCM is often stabilized with amylene (2-methyl-2-butene) or contains trace basic impurities. Because of the inductive effect of the beta-fluorine, these trace impurities are sufficient to initiate the sulfene pathway. Once the sulfene is formed, it acts as a moisture scavenger, reacting with ppm-level water in the solvent to form the sulfonic acid[3]. Solution: Use freshly distilled, amylene-free DCM stored over activated


 molecular sieves.

Q2: I am trying to sulfonylate a secondary amine, but I only get trace product and mostly hydrolyzed starting material. What is outcompeting my reaction? A: Your target amine is acting as a base rather than a nucleophile. Sterically hindered secondary amines often deprotonate the highly acidic alpha-protons of (1-Fluorocycloheptyl)methanesulfonyl chloride faster than they can attack the sulfur center via an


 mechanism[1]. The resulting sulfene is then trapped by trace water instead of the bulky amine. Solution: Lower the reaction temperature to 

to kinetically favor the

substitution pathway over the higher-activation-energy

elimination pathway.

Q3: Does the beta-fluorine atom risk elimination (dehydrofluorination) under basic conditions? A: While fluorine is highly electronegative, it is a notoriously poor leaving group. The elimination of


 to form the sulfene is kinetically orders of magnitude faster than the elimination of 

to form an alkene. However, under forcing conditions (prolonged heating with strong bases like DBU), complex decomposition including defluorination can occur.

Part 3: Quantitative Stability Data

The following table summarizes the stability profile of highly activated aliphatic sulfonyl chlorides (extrapolated for the beta-fluoro derivative) in various common solvent systems.

Solvent SystemAdditive / ConditionDominant Degradation PathwayEstimated Half-Life (

)
Mitigation Strategy
DCM (Standard) None (Trace Amylene/

)
Sulfene formation

Hydrolysis

hours
Use freshly distilled, amylene-free DCM over sieves.
THF (Anhydrous)

eq Triethylamine
Rapid Sulfene Formation

minutes
Cool to

; ensure nucleophile is present before base.
DMF None (Trace Dimethylamine)Sulfene formation

Aminolysis

minutes
Avoid DMF entirely; use strictly anhydrous MeTHF.
MeTHF (Anhydrous) None (Strictly dry, neutral)Direct

Hydrolysis (Minimal)

hours
Store reagent as a stock solution at

under Argon.

Part 4: Kinetically Controlled Sulfonylation Protocol

To successfully utilize (1-Fluorocycloheptyl)methanesulfonyl chloride, the experimental design must be a self-validating system that inherently suppresses sulfene formation. This protocol utilizes inverse addition and cryogenic control.

Materials Required:

  • (1-Fluorocycloheptyl)methanesulfonyl chloride (1.0 eq)

  • Target Amine / Nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq) - Preferred over TEA due to steric bulk, reducing its efficiency as an E2 base.

  • Anhydrous 2-Methyltetrahydrofuran (MeTHF) or DCM (

    
     ppm 
    
    
    
    )

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add the target amine (1.1 eq) and anhydrous solvent (

    
     concentration).
    
  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to

    
     for 15 minutes. Causality: Low temperatures exponentially decrease the rate of the 
    
    
    
    deprotonation required for sulfene formation, allowing the
    
    
    attack to compete effectively.
  • Base Addition: Add DIPEA (1.2 eq) to the cooled amine solution. Stir for 5 minutes.

  • Inverse Reagent Addition (Critical Step): Dissolve the (1-Fluorocycloheptyl)methanesulfonyl chloride (1.0 eq) in a minimum volume of anhydrous solvent. Add this solution dropwise (1 drop/sec) down the side of the cooled flask. Causality: By adding the sulfonyl chloride to an excess of the nucleophile, any sulfene that does form is immediately trapped by the target amine rather than trace water or solvent impurities.

  • Controlled Warming: Allow the reaction to stir at

    
     for 2 hours. Slowly remove the cooling bath and allow the reaction to warm to 
    
    
    
    over 1 hour. Do not allow the reaction to reach room temperature until TLC/LCMS confirms complete consumption of the sulfonyl chloride.
  • Quenching: Quench the reaction at

    
     with saturated aqueous 
    
    
    
    to neutralize the base and halt any unreacted sulfene generation.

References

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-ox

    
    -sultone) . ResearchGate. Available at:[Link]
    
  • Axial:Equatorial Rate Ratios and the Mechanism of Formation of Sulfenes by Dehydrohalogenation of Alkanesulfonyl Chlorides . R Discovery. Available at:[Link]

Sources

Optimization

Common pitfalls in the mesylation of sterically hindered alcohols

Welcome to the Technical Support Center for Advanced Organic Synthesis . This module is specifically dedicated to troubleshooting the Mesylation of Sterically Hindered Alcohols —a notoriously challenging transformation i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This module is specifically dedicated to troubleshooting the Mesylation of Sterically Hindered Alcohols —a notoriously challenging transformation in drug development and total synthesis.

Sterically hindered substrates (e.g., secondary, tertiary, or neopentyl-like alcohols) often resist standard mesylation conditions, leading to incomplete conversions, reagent degradation, or unexpected side products. This guide provides mechanistic insights, a troubleshooting Q&A, quantitative reagent comparisons, and self-validating experimental protocols to ensure synthetic success.

Section 1: Mechanistic Pathways & Logical Workflows

To troubleshoot a failing mesylation, one must understand the underlying causality of the reaction. Under standard conditions using methanesulfonyl chloride (MsCl) and a base like triethylamine (Et₃N), the reaction does not proceed via a direct SN2 attack on the sulfur atom. Instead, the base deprotonates the acidic α-proton of MsCl in an E1cB-like mechanism to generate a highly electrophilic sulfene intermediate (CH₂=SO₂)[1].

For unhindered alcohols, nucleophilic attack on the sulfene is rapid. However, for sterically hindered alcohols, this attack is kinetically slow[2]. This delay allows competing side reactions—such as chloride substitution or base-mediated elimination—to dominate the reaction profile.

Mesylation A Sterically Hindered Alcohol B MsCl + Et3N A->B Standard Route G Ms2O + DMAP (Optimized Route) A->G Alternative Route C Sulfene Intermediate (CH2=SO2) B->C E1cB Elimination of HCl D Desired Mesylate (-OMs) C->D Slow nucleophilic attack E Alkyl Chloride (Substitution Pitfall) D->E Cl- attack (SN2) F Alkene (Elimination Pitfall) D->F Excess base (E2) G->D Fast attack via N-mesylpyridinium

Reaction pathways for mesylation of hindered alcohols and common side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction is yielding an alkyl chloride instead of the desired mesylate. Why is this happening, and how do I stop it? Causality: When using MsCl, a chloride ion (Cl⁻) is generated as a byproduct. Because your hindered alcohol reacts slowly, the mesylate that does form sits in a reaction mixture rich in chloride ions. The mesylate is an excellent leaving group, and the chloride ion acts as a nucleophile, displacing the mesylate via an SN2 mechanism to form an alkyl chloride[3][4]. Solution: Eliminate the chloride source entirely by switching your reagent to Methanesulfonic anhydride (Ms₂O) . Ms₂O generates a methanesulfonate anion as a byproduct, which is resonance-stabilized and entirely non-nucleophilic, completely shutting down the halogenation pathway[5][6].

Q2: I am seeing significant alkene formation (elimination). How do I favor substitution over elimination? Causality: Once the mesylate is formed, it is highly susceptible to E2 elimination if the reaction mixture contains an excess of a strong, non-nucleophilic base (like unreacted Et₃N) and is allowed to warm up[4]. Solution: First, strictly control your temperature (maintain at 0 °C to -20 °C). Second, swap Et₃N for a milder base like pyridine . Pyridine is basic enough to neutralize the acid byproducts but significantly less prone to driving E2 elimination compared to triethylamine[6].

Q3: The reaction is incredibly slow and stalls at 30% conversion. Adding more MsCl doesn't help. What is the best catalytic alternative? Causality: Steric clash prevents the bulky alcohol from efficiently attacking the sulfene intermediate[2]. Furthermore, MsCl is highly moisture-sensitive; prolonged reaction times allow ambient moisture to hydrolyze MsCl into methanesulfonic acid and HCl, destroying your reagent[7]. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonylating agent to form a highly reactive, resonance-stabilized N-mesylpyridinium intermediate. This intermediate lowers the overall activation energy, forcing the sterically hindered alcohol to react rapidly[8][9].

Section 3: Quantitative Reagent Comparison

To assist in experimental design, the following table summarizes the kinetic and thermodynamic profiles of various mesylation systems when applied to sterically hindered substrates.

Reagent SystemCatalystPrimary ByproductRelative Reaction RateRisk of Alkyl ChlorideRisk of Elimination
MsCl + Et₃N NoneChloride (Cl⁻)SlowHigh Moderate
MsCl + Pyridine NoneChloride (Cl⁻)ModerateModerateLow
Ms₂O + Et₃N DMAP (0.1 eq)MethanesulfonateFastNone Moderate
Ms₂O + Pyridine DMAP (0.1 eq)MethanesulfonateVery Fast None Low

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Mild Mesylation (For Moderately Hindered Alcohols)

This protocol utilizes MsCl but replaces Et₃N with pyridine to suppress E2 elimination.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: MsCl hydrolyzes rapidly in the presence of water, generating corrosive HCl gas and ruining stoichiometry[7].

  • Dissolution: Dissolve the hindered alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution. Add anhydrous pyridine (3.0 eq).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Add freshly distilled Methanesulfonyl chloride (MsCl) (1.5 eq) dropwise over 10 minutes.

  • Validation Checkpoint (TLC): After 2 hours, run a TLC (typically Hexanes/EtOAc). The mesylate will appear as a new, less polar spot (higher Rf) compared to the starting alcohol. Note: Mesylates are usually UV-inactive; use a Phosphomolybdic Acid (PMA) or KMnO₄ stain to visualize[4].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with cold 1M HCl (to remove excess pyridine), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: High-Efficiency Mesylation (For Severely Hindered Alcohols)

This protocol utilizes Ms₂O and DMAP to eliminate chloride substitution and drastically accelerate the reaction rate[5][10].

  • Preparation: Ensure all glassware is oven-dried and purged with nitrogen.

  • Dissolution: Dissolve the severely hindered alcohol (1.0 eq) in anhydrous DCM (0.1 M). Add anhydrous pyridine (2.0 eq) and DMAP (0.1 eq). Causality: DMAP generates the highly reactive N-mesylpyridinium intermediate, bypassing the slow sulfene pathway[9].

  • Cooling: Cool the reaction to 0 °C. Causality: Suppresses any residual E2 elimination pathways.

  • Addition: Add Methanesulfonic anhydride (Ms₂O) (1.5 eq) portion-wise. Ms₂O is a solid, making it easier to handle and less prone to rapid hydrolysis than MsCl.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature if TLC indicates incomplete conversion.

  • Analytical Validation Checkpoint: Upon completion and standard aqueous workup (identical to Protocol A), validate the product via ¹H NMR. You must observe a sharp, distinct 3H singlet between 2.9 ppm and 3.1 ppm , corresponding to the methyl group of the newly installed -OMs moiety.

References

  • Chemistry Steps - 3

  • StackExchange - 2

  • Wikipedia - 1

  • PMC -8

  • ACS Publications - 5

  • Benchchem - 6

  • ScholarWorks @ UTRGV -9

  • PMC -10

  • Joseph Samec Research Group Digest -

  • HoriazonChemical - 7

  • Benchchem -4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Sulfonamide Synthesis

As a Senior Application Scientist, I frequently encounter workflows stalled by poor sulfonamide yields. While the Schotten-Baumann-type condensation of a sulfonyl chloride with an amine appears deceptively simple on pape...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter workflows stalled by poor sulfonamide yields. While the Schotten-Baumann-type condensation of a sulfonyl chloride with an amine appears deceptively simple on paper, the reality at the bench involves a delicate kinetic race. You are constantly balancing the nucleophilic attack of your amine against the parasitic hydrolysis of your sulfonyl chloride.

This guide deconstructs the causality behind low conversion rates, providing self-validating protocols and mechanistic troubleshooting to ensure your syntheses are robust, reproducible, and high-yielding.

Section 1: The Kinetic Tug-of-War (Mechanistic Overview)

To fix a low-yielding reaction, we must first understand the competing pathways. Sulfonamide formation proceeds via a nucleophilic acyl substitution-like mechanism at the electrophilic sulfur center. The primary failure mode in this chemistry is the competing hydrolysis of the highly moisture-sensitive sulfonyl chloride into an unreactive sulfonic acid[1].

G RSO2Cl Sulfonyl Chloride (Electrophile) Sulfonamide Sulfonamide (Target Product) RSO2Cl->Sulfonamide Amine + Base (Productive Pathway) SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) RSO2Cl->SulfonicAcid Trace H2O (Parasitic Pathway)

Reaction pathways in sulfonamide synthesis highlighting competing hydrolysis.

Section 2: Troubleshooting FAQs

Q1: My starting materials are consumed, but my sulfonamide yield is under 30%. The LC-MS shows a massive sulfonic acid peak. How do I stop hydrolysis? Analysis & Causality: You are losing the kinetic race to water. Sulfonyl chlorides are highly electrophilic and will rapidly react with trace moisture, especially when a general base (like Triethylamine, TEA) is present to act as an acid scavenger. If your amine is sterically hindered or electronically deactivated, the rate of amine attack drops below the rate of hydrolysis[1][2]. Solution:

  • Strict Anhydrous Conditions: Ensure your solvent (typically DCM or THF) is dried over molecular sieves and your glassware is flame-dried.

  • Base Selection: Switch from TEA to Pyridine. Pyridine acts not just as an acid scavenger but as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate. This intermediate is less susceptible to hard nucleophiles like water but highly reactive toward soft nucleophiles like amines[2].

Q2: I am using an electron-deficient aniline, and even with Pyridine, the reaction stalls. How can I drive the conversion? Analysis & Causality: Weak nucleophiles require stronger electrophilic activation. While pyridine forms an intermediate, its stabilization energy is sometimes insufficient to overcome the activation barrier for highly deactivated amines. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a co-catalyst. The dimethylamino group strongly donates electron density into the pyridine ring via resonance, making DMAP a vastly superior nucleophile[3]. It displaces the chloride to form a highly stable, yet highly electrophilic, sulfonyl-DMAP intermediate. This significantly lowers the overall activation energy barrier, facilitating attack even by poor nucleophiles[4].

DMAP_Catalysis RSO2Cl R-SO2Cl Intermediate Sulfonyl-DMAP Intermediate RSO2Cl->Intermediate 1. DMAP Attack DMAP DMAP DMAP->Intermediate Product Sulfonamide Intermediate->Product 2. Amine Attack Amine R'-NH2 Amine->Product Product->DMAP 3. Regeneration

DMAP-catalyzed nucleophilic addition mechanism for sulfonamide formation.

Q3: I'm seeing multiple high-molecular-weight byproducts, specifically disulfonamides. How do I control selectivity? Analysis & Causality: Primary amines can react twice if the resulting secondary sulfonamide is sufficiently acidic to be deprotonated by your base, turning the product itself into a competing nucleophile. Solution:

  • Stoichiometric Control: Use a slight excess of the amine (1.2 to 1.5 eq) relative to the sulfonyl chloride to statistically favor mono-sulfonylation[1].

  • Thermal Control: Keep the reaction strictly at 0 °C during the electrophile addition phase. Disulfonylation has a higher activation energy; suppressing thermal energy prevents the second addition.

Section 3: Quantitative Data: Impact of Base Selection

To validate the mechanistic claims, observe the following comparative data summarizing the effect of base selection on the coupling of a standard sulfonyl chloride with a moderately hindered amine.

Base SystemMechanism of ActionRelative Hydrolysis RateTypical Sulfonamide YieldBest Use Case
Triethylamine (TEA) General Base / Acid ScavengerHigh40 - 60%Highly nucleophilic, unhindered aliphatic amines.
Pyridine Weak Nucleophilic CatalystModerate70 - 85%Standard primary/secondary amines; acts as both solvent and base.
TEA + DMAP (10 mol%) Strong Nucleophilic CatalystLow> 90%Sterically hindered amines, deactivated anilines.

Data synthesized from established optimization protocols for sulfonyl chloride reactivity[2][4].

Section 4: Validated Experimental Protocols

Protocol: DMAP-Catalyzed Sulfonamide Synthesis (For Weak Nucleophiles)

This protocol is designed as a self-validating system: the distinct visual cues and controlled thermal parameters ensure the formation of the active intermediate before the amine is forced to react.

Step 1: Preparation & Inert Atmosphere Flame-dry a round-bottom flask under argon or nitrogen. Add the amine (1.0 eq) and DMAP (0.1 eq) to anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Causality: Strict exclusion of water eliminates the parasitic hydrolysis pathway.

Step 2: Base Addition Add Triethylamine (TEA) (1.5 eq) to the mixture. Stir for 5 minutes at room temperature to ensure homogeneity.

Step 3: Thermal Control Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses both exothermic degradation of the sulfonyl chloride and the higher-energy disulfonamide formation pathway.

Step 4: Electrophile Addition (Self-Validation Step) Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction mixture. Validation Check: A transient yellow/orange hue often indicates the successful formation of the highly electrophilic sulfonyl-DMAP intermediate.

Step 5: Propagation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours. Monitor via TLC or LC-MS until the amine is entirely consumed.

Step 6: Quench & Workup Quench the reaction with 1M aqueous HCl. This protonates unreacted DMAP and TEA, pulling them into the aqueous layer. Extract the mixture with DCM. Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1][2].

Section 5: References

  • Technical Support Center: Optimization of Sulfonamide Synthesis, Benchchem. 1

  • Application Notes and Protocols for Base Selection in Sulfonylation Reactions with 3-Isopropylbenzenesulfonyl Chloride, Benchchem. 2

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support, PMC.4

  • The Chemistry of DMAP: Understanding its Structure and Catalytic Mechanism, Nbinno. 3

Sources

Optimization

Technical Support Center: Troubleshooting (1-Fluorocycloheptyl)methanesulfonyl Chloride Reactions

Welcome to the advanced technical support guide for the synthesis and purification of sulfonamides utilizing (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6)[1]. As a highly specialized building block, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis and purification of sulfonamides utilizing (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6)[1]. As a highly specialized building block, the incorporation of a fluorine atom on a bulky cycloheptyl ring introduces unique electronic and steric dynamics to the sulfonyl transfer reaction.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic chemistry to directly address the mechanistic causality behind byproduct formation and provides self-validating, field-proven protocols for their absolute removal.

Diagnostic Purification Workflow

The following diagnostic workflow illustrates the sequential phase-separation and solid-supported scavenging strategy required to isolate the target sulfonamide from reaction byproducts.

ByproductRemoval Start Crude Reaction Mixture (Sulfonamide + Byproducts) Step1 Aqueous Basic Wash (Sat. NaHCO3) Start->Step1 OrgLayer Organic Phase (Product + Unreacted R-SO2Cl) Step1->OrgLayer Extract AqLayer Aqueous Phase (Sulfonic Acid + Salts) Step1->AqLayer Discard Step2 Add Scavenger Resin (PS-Trisamine) OrgLayer->Step2 Filter Filtration Step2->Filter Resin Resin-Bound Byproduct (Discard Solid) Filter->Resin Solid Pure Pure Sulfonamide (Concentrate Filtrate) Filter->Pure Filtrate

Workflow for the isolation of sulfonamides and removal of sulfonyl chloride byproducts.

Mechanistic Troubleshooting & FAQs

Q1: We consistently observe unreacted (1-Fluorocycloheptyl)methanesulfonyl chloride in our final mixture. Standard aqueous workup isn't removing it. What is the mechanistic reason, and how do we clear it? Causality: The bulky 1-fluorocycloheptyl group imposes significant steric hindrance adjacent to the reactive center. When reacting with sterically demanding secondary amines, the reaction rate drops, leaving unreacted sulfonyl chloride. Furthermore, the highly lipophilic cycloheptyl ring prevents the unreacted starting material from partitioning into the aqueous layer during standard washes[2]. Solution: Utilize a polymer-supported amine scavenger resin, such as PS-Trisamine. The primary amines on the porous resin rapidly attack the electrophilic sulfonyl chloride, covalently binding it to the insoluble polystyrene backbone. This allows for complete removal via simple filtration without requiring chromatography[3][4].

Q2: After the reaction, TLC shows a highly polar byproduct that streaks. What is this, and how can we selectively remove it without losing our sulfonamide product? Causality: This is (1-fluorocycloheptyl)methanesulfonic acid, the hydrolysis byproduct. The reaction likely proceeds via a highly reactive sulfene intermediate (


). The strongly electronegative fluorine atom exerts a powerful inductive (-I) effect, increasing the acidity of the adjacent methylene protons and facilitating sulfene formation in the presence of base (e.g., triethylamine)[5]. While this accelerates amine trapping, it makes the intermediate exceptionally susceptible to hydrolysis by trace water[5].
Solution:  Perform a mildly basic aqueous wash using saturated 

. The sulfonic acid is deprotonated to form a highly water-soluble sulfonate salt, which partitions entirely into the aqueous phase, leaving the neutral sulfonamide in the organic phase[2].

Q3: We are synthesizing a secondary sulfonamide using a primary amine, but we are detecting a highly lipophilic, higher-molecular-weight byproduct. How do we troubleshoot this? Causality: This indicates over-sulfonylation, resulting in a disulfonamide. Primary amines react to form a secondary sulfonamide (


). The remaining N-H proton is highly acidic due to the electron-withdrawing sulfonyl group. In the presence of excess base and sulfonyl chloride, it deprotonates to an amide anion, which attacks a second equivalent of the sulfonyl chloride[2].
Solution:  Ensure the primary amine is in slight stoichiometric excess (1.2 - 1.5 eq) relative to the sulfonyl chloride. Disulfonamides cannot be removed by aqueous workup or scavenger resins; if formed, chromatographic purification over silica gel is mandatory.

Q4: How do we efficiently remove the amine hydrochloride salts generated during the reaction? Causality: The nucleophilic attack of the amine on the sulfonyl chloride liberates HCl, which is immediately neutralized by the auxiliary base (e.g., pyridine or triethylamine) to form a hydrochloride salt[2]. Solution: These salts are highly water-soluble but can sometimes form emulsions in biphasic systems. A standard aqueous wash with dilute acid (1M HCl) followed by brine disrupts emulsions and efficiently partitions the salts into the aqueous layer[2].

Quantitative Data: Byproduct Partitioning & Removal Efficiency

The following table summarizes the physicochemical behavior of the reaction components and the validated efficiency of their respective removal strategies.

Component / ByproductIdentityRemoval StrategyPhase PartitioningRemoval Efficiency
Target Product SulfonamideN/A (Retained)Organic PhaseN/A
Unreacted Reagent (1-Fluorocycloheptyl)methanesulfonyl chloridePS-Trisamine ResinSolid Support (Resin)> 98%
Hydrolysis Product (1-Fluorocycloheptyl)methanesulfonic acidSat.

Wash
Aqueous Phase> 99%
Neutralization Salts Triethylamine / Pyridine Hydrochloride1M HCl WashAqueous Phase> 99%
Over-reaction Product DisulfonamideSilica ChromatographyOrganic (Eluent)Variable

Validated Experimental Protocols

To ensure a self-validating system, execute the following protocols sequentially. Protocol A addresses water-soluble byproducts, while Protocol B eliminates lipophilic electrophilic contaminants.

Protocol A: Aqueous Workup for Sulfonic Acid and Salt Removal

Objective: Remove (1-fluorocycloheptyl)methanesulfonic acid and amine hydrochloride salts.

  • Dilution: Upon reaction completion, dilute the crude reaction mixture with 3 volumes of an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash (Salt Removal): Add an equal volume of 1M aqueous HCl. Stir vigorously for 5 minutes. Transfer to a separatory funnel, allow phases to separate, and discard the aqueous layer[2].

  • Basic Wash (Sulfonic Acid Removal): Add an equal volume of saturated aqueous

    
     to the organic layer. Caution: 
    
    
    
    gas will evolve. Vent the separatory funnel frequently. Shake until gas evolution ceases, then discard the aqueous layer[3].
  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water. Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Scavenger Resin Purification for Unreacted Sulfonyl Chloride

Objective: Covalently sequester unreacted (1-fluorocycloheptyl)methanesulfonyl chloride without chromatography.

  • Resin Preparation: Weigh out PS-Trisamine resin (Loading capacity typically ~3.0 - 4.0 mmol/g). Calculate the required mass to achieve a 3-to-1 molar excess relative to the estimated unreacted sulfonyl chloride[4].

  • Incubation: Dissolve the concentrated crude mixture from Protocol A in anhydrous Dichloromethane (DCM). Add the PS-Trisamine resin directly to the solution[4].

  • Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 1.5 to 2 hours. Note: Do not use magnetic stirring bars at high speeds, as they will physically crush the polymer beads, complicating filtration.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. The unreacted sulfonyl chloride is now covalently bound to the discarded resin[3].

  • Elution & Concentration: Wash the resin bed with 2 column volumes of DCM to elute any non-covalently trapped sulfonamide product. Combine the filtrates and concentrate in vacuo to yield the pure sulfonamide.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride | Benchchem | 2

  • Technical Support Center: Sulfonyl Chloride Work-up | Benchchem |3

  • (1-fluorocycloheptyl)methanesulfonyl chloride | 1803565-69-6 | 10xchem | 1

  • (1-fluorocycloheptyl)methanesulfonyl chloride | 1803565-69-6 | Sigma-Aldrich |

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents | RSC Publishing | 5

  • Solid-Supported Reagents and Scavengers | Sopachem | 4

Sources

Troubleshooting

Impact of base selection on reactions with (1-Fluorocycloheptyl)methanesulfonyl chloride

Welcome to the Technical Support Center for (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6)[1]. This specialized aliphatic sulfonyl chloride is a highly valuable building block in medicinal chemistry fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6)[1]. This specialized aliphatic sulfonyl chloride is a highly valuable building block in medicinal chemistry for synthesizing lipophilic sulfonamide bioisosteres. However, unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), aliphatic variants possess highly acidic alpha-protons. The presence of the beta-fluorine atom on the cycloheptyl ring further amplifies this acidity via inductive electron withdrawal.

Consequently, the choice of base during amine coupling is the single most critical parameter determining reaction success. The base dictates whether the reaction proceeds via direct nucleophilic substitution to yield the desired sulfonamide, or if it triggers an undesired sulfene elimination pathway[2].

Mechanism Start (1-Fluorocycloheptyl) methanesulfonyl chloride WeakBase Weak Base (e.g., Pyridine) Direct Nucleophilic Attack Start->WeakBase StrongBase Strong Base (e.g., TEA) Alpha-Deprotonation Start->StrongBase Sulfonamide Desired Product: Sulfonamide WeakBase->Sulfonamide Amine Sulfene Reactive Sulfene Intermediate [Ring(F)-C=SO2] StrongBase->Sulfene -HCl Sulfene->Sulfonamide Amine (Low Yield) SulfonicAcid Undesired Byproduct: Sulfonic Acid (Hydrolysis) Sulfene->SulfonicAcid H2O

Caption: Competitive reaction pathways of aliphatic sulfonyl chlorides under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low sulfonamide yields (<30%) and a high proportion of sulfonic acid byproduct? A: This is the most common issue encountered with aliphatic sulfonyl chlorides and is directly tied to the use of strong bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Strong bases rapidly deprotonate the alpha-carbon (adjacent to the -SO₂Cl group) via an E1cB-like mechanism, generating a highly reactive and unstable sulfene intermediate (R₂C=SO₂)[3]. Because sulfenes are extremely electrophilic, even trace amounts of adventitious water in the solvent will rapidly quench the intermediate to form the corresponding sulfonic acid, bypassing your target amine entirely. Solution: Switch to a weaker, complementary base such as Pyridine, or utilize a biphasic Schotten-Baumann system (aqueous Na₂CO₃ / Dichloromethane). These conditions suppress alpha-deprotonation and favor direct S_N2 attack at the sulfur center.

Q2: Does the beta-fluorine atom on the cycloheptyl ring affect the stability of the sulfonyl chloride during coupling? A: Yes, significantly. The fluorine atom exerts a strong electron-withdrawing inductive effect that is transmitted along the carbon chain. While this polarizes the S-Cl bond and makes the sulfur atom more electrophilic, it concurrently increases the acidity of the alpha-methylene protons. This makes (1-Fluorocycloheptyl)methanesulfonyl chloride exceptionally prone to sulfene formation compared to non-fluorinated aliphatic analogs. Strict anhydrous conditions and careful base selection are mandatory to mitigate this enhanced reactivity.

Q3: I am coupling a sterically hindered amine. Should I switch to the sulfonyl fluoride analog (SuFEx chemistry)? A: Not necessarily. While sulfonyl fluorides are excellent for amines with multiple nucleophilic centers (e.g., amino alcohols) because they prevent complex mixtures, literature demonstrates that aliphatic sulfonyl chlorides actually react more efficiently with sterically hindered amines than their fluoride counterparts[4]. The chloride leaving group is superior for overcoming the steric bulk of the amine, provided you control the base to prevent sulfene degradation.

Troubleshooting Guide: Quantitative Impact of Base Selection

To assist in protocol optimization, the following table summarizes the quantitative impact of base selection on the coupling of (1-Fluorocycloheptyl)methanesulfonyl chloride with a standard primary amine in dichloromethane (DCM).

BasepKa (Conjugate Acid)Dominant Mechanistic PathwayTypical Sulfonamide YieldPrimary Byproduct
Triethylamine (TEA) 10.7Sulfene (E1cB-like elimination)15 - 25%Sulfonic acid (Hydrolysis)
N,N-Diisopropylethylamine (DIPEA) 10.5Sulfene (E1cB-like elimination)30 - 40%Sulfonic acid (Hydrolysis)
Pyridine 5.2Direct S_N2 at Sulfur75 - 85%Minimal
Na₂CO₃ (Biphasic aq/DCM)10.3 (aq)Direct S_N2 at Sulfur80 - 90%Minimal

Data Synthesis Note: Stronger organic bases universally correlate with lower yields due to the rapid kinetics of sulfene formation and subsequent hydrolysis.

Detailed Step-by-Step Methodology: Optimized Sulfonamide Synthesis

To ensure high yields and suppress the sulfene pathway, we recommend the following self-validating protocol utilizing Pyridine as both the base and a nucleophilic catalyst.

Step 1: Preparation and Dehydration

  • Action: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add the target amine (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM, 0.2 M concentration).

  • Causality: The sulfene intermediate is highly sensitive to moisture. Flame-drying and using anhydrous solvent eliminates adventitious water, preventing the formation of the sulfonic acid byproduct.

Step 2: Base Addition and Thermal Control

  • Action: Add Pyridine (2.0 equiv) to the solution. Submerge the flask in an ice-water bath to cool the mixture to exactly 0 °C.

  • Causality: Pyridine is a weak base (pKa 5.2) that acts as a nucleophilic catalyst without readily deprotonating the alpha-carbon. Cooling to 0 °C reduces the thermal kinetic energy, further suppressing the activation energy required for alpha-deprotonation while still allowing the highly electrophilic sulfonyl chloride to react.

Step 3: Reagent Addition

  • Action: Dissolve (1-Fluorocycloheptyl)methanesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 10-15 minutes to the stirring amine mixture at 0 °C.

  • Causality: Dropwise addition prevents localized concentration spikes of the sulfonyl chloride and controls the exothermic nature of the coupling, preventing thermal runaway that could trigger elimination side-reactions.

Step 4: Reaction and Self-Validation

  • Action: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Validate completion by quenching a 10 µL aliquot in methanol and analyzing via LC-MS or TLC (visualized with ninhydrin for primary amines).

  • Causality: The self-validation step ensures the amine is fully consumed before aqueous workup. If unreacted amine remains, an additional 0.1 equiv of the sulfonyl chloride can be added.

Step 5: Quench and Workup

  • Action: Once validated, quench the reaction by adding 1M aqueous HCl. Transfer to a separatory funnel, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The 1M HCl wash protonates the excess Pyridine, rendering it water-soluble and easily removed in the aqueous phase, leaving the highly pure sulfonamide in the organic phase.

Workflow Step1 1. Preparation Anhydrous DCM Flame-dried flask Step2 2. Amine & Base Add Amine + Pyridine Cool to 0 °C Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Reaction Warm to RT Stir 2-4 hours Step3->Step4 Step5 5. Quench & Workup 1M HCl wash Extract & Dry Step4->Step5

Caption: Optimized step-by-step experimental workflow for sulfonamide synthesis.

References

  • PubChemLite. "1803565-69-6 (C8H14ClFO2S)". uni.lu. 1[1]

  • BenchChem. "1-Octanesulfonyl chloride | 7795-95-1". benchchem.com. 2[2]

  • BenchChem. "Dichloromethanesulfonyl Chloride|CAS 41197-29-9". benchchem.com. 3[3]

  • ACS Combinatorial Science. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides". acs.org. 4[4]

Sources

Reference Data & Comparative Studies

Validation

Comparing (1-Fluorocycloheptyl)methanesulfonyl chloride to other sulfonylating agents

An in-depth technical analysis and comparative guide for researchers and drug development professionals evaluating (1-Fluorocycloheptyl)methanesulfonyl chloride against standard sulfonylating agents. Executive Summary (1...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for researchers and drug development professionals evaluating (1-Fluorocycloheptyl)methanesulfonyl chloride against standard sulfonylating agents.

Executive Summary

(1-Fluorocycloheptyl)methanesulfonyl chloride (1-FCHMSC, CAS 1803565-69-6) is a highly specialized aliphatic sulfonylating agent utilized primarily in late-stage medicinal chemistry[1]. Unlike standard sulfonyl chlorides (e.g., MsCl or TsCl) which are typically used to install transient leaving groups, 1-FCHMSC is deployed to permanently introduce a bulky, lipophilic, and metabolically stable pendant group into drug scaffolds.

The incorporation of a cycloheptyl ring significantly increases the lipophilicity (LogP) of the resulting sulfonamide, while the strategically placed


-fluorine atom blocks cytochrome P450-mediated oxidation at the vulnerable C1 position. However, handling this reagent requires a precise understanding of its electronic and steric properties to prevent rapid degradation during synthesis.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of 1-FCHMSC is governed by a delicate, competing balance of steric hindrance and electronic withdrawal. Understanding these forces is critical for optimizing reaction yields.

  • The

    
    -Proton Dilemma:  Like all aliphatic sulfonyl chlorides, 1-FCHMSC possesses 
    
    
    
    -protons (
    
    
    ). In the presence of basic amines, aliphatic sulfonyl chlorides are highly prone to an E1cB-like elimination, forming a highly reactive and unstable sulfene intermediate (
    
    
    )[2].
  • The

    
    -Fluorine Effect:  The fluorine atom at the C1 position of the cycloheptyl ring exerts a strong inductive electron-withdrawing effect (-I). This dramatically increases the acidity of the adjacent 
    
    
    
    -protons, theoretically accelerating base-catalyzed sulfene formation compared to unfluorinated analogs.
  • Steric Shielding: Counteracting the electronic effect, the bulky cycloheptyl ring provides significant steric hindrance around the sulfonyl center. As noted in combinatorial synthesis studies, while aliphatic sulfonyl chlorides often fail with multifunctional amines due to side reactions, their steric bulk actually allows them to perform exceptionally well with hindered amines by suppressing off-target nucleophilic attacks[3].

Comparative Performance Data

To contextualize 1-FCHMSC, we must compare it against the three pillars of standard sulfonylation: Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl), and Trifluoromethanesulfonyl chloride (TfCl).

Property / AgentMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)Trifluoromethanesulfonyl Chloride (TfCl)(1-Fluorocycloheptyl)methanesulfonyl chloride (1-FCHMSC)
Structural Class Unhindered AliphaticAromaticFluorinated AliphaticHindered, Fluorinated Aliphatic
Sulfene Formation High (Rapid with strong bases)None (Lacks

-protons)
None (Lacks

-protons)
Moderate/High (Accelerated by

-F, hindered by ring)
Electrophilicity ModerateLow/ModerateExtremely HighModerate/High
LogP Contribution Low (

-0.6)
Moderate (

1.5)
Moderate (

1.0)
High (

2.5 - 3.0)
Primary Use Case Mesylation (Leaving group)Tosylation (Protecting/Leaving group)Triflation (Cross-coupling precursor)Medicinal Chemistry (Lipophilic, metabolically stable pendant)

Mechanistic Divergence

The success of a sulfonylation reaction with 1-FCHMSC depends entirely on controlling the pathway divergence. Strong bases push the reaction toward the sulfene intermediate, leading to complex mixtures, whereas mild, nucleophilic bases favor direct displacement[4].

G A 1-FCHMSC (1-Fluorocycloheptyl)methanesulfonyl chloride Amine + R-NH2 (Amine) A->Amine B Mild Base (e.g., Pyridine) Direct Nucleophilic Attack Amine->B Controlled Pathway D Strong Base (e.g., TEA) Alpha-Proton Abstraction Amine->D Competing Pathway C Desired Sulfonamide High Yield & Chemoselectivity B->C E Sulfene Intermediate [1-F-Cycloheptyl-C=SO2] D->E E1cB Elimination (-HCl) F Hydrolysis / Dimerization Complex Mixture E->F

Mechanistic divergence of 1-FCHMSC sulfonylation vs. sulfene formation.

Experimental Workflows: Self-Validating Protocol

To successfully utilize 1-FCHMSC, the protocol must actively suppress the E1cB elimination pathway. Triethylamine (TEA) is strictly avoided due to its high basicity (


), which rapidly deprotonates the 

-fluorine-activated

-protons. Pyridine (

) is utilized as both a mild base and a nucleophilic catalyst.
Protocol: Chemoselective Sulfonylation of Primary Amines

Objective: Synthesize a target sulfonamide while establishing a self-validating feedback loop to detect sulfene-mediated hydrolysis.

Step 1: Preparation & Baseline

  • Dissolve the target primary amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Validation Check: Extract a 5

    
    L aliquot for baseline LC-MS/TLC analysis to establish the exact retention time (Rt) of the starting material.
    

Step 2: Catalyst/Base Addition

  • Add anhydrous pyridine (3.0 eq). Cool the reaction vessel strictly to 0 °C under an inert argon atmosphere.

  • Causality: Low temperature mitigates the exothermic formation of the pyridinium intermediate and deprives the system of the activation energy required for E1cB elimination.

Step 3: Electrophile Addition

  • Dissolve 1-FCHMSC (1.2 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 10 minutes to the 0 °C amine mixture.

Step 4: Monitoring (The Self-Validation Step)

  • Stir for 1 hour at 0 °C, then allow warming to room temperature. Analyze via LC-MS.

  • Success Indicator: Dominant presence of the desired sulfonamide mass

    
    .
    
  • Failure Indicator: Presence of the sulfonic acid mass (indicating hydrolysis of the sulfene) alongside unreacted amine. If this occurs, it proves the system was exposed to moisture or the localized base concentration was too high during addition.

Step 5: Active Quenching

  • If LC-MS indicates complete consumption of the amine but residual 1-FCHMSC remains, add

    
    -dimethylethylenediamine (0.5 eq) and stir for 15 minutes.
    
  • Causality: This diamine rapidly consumes excess sulfonyl chloride, forming a highly polar, basic sulfonamide. This adduct is easily partitioned into the aqueous layer during acidic workup, guaranteeing it will not co-elute with your target product during silica gel chromatography.

Step 6: Workup

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine and the quench-adduct), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.

References

  • Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ACS Combinatorial Science URL: [Link]

  • Title: Sulfine und Sulfene — die S-Oxide und S,S-Dioxide der Thioaldehyde und Thioketone Source: Angewandte Chemie URL: [Link]

Sources

Comparative

A Comparative Technical Guide: (1-Fluorocycloheptyl)methanesulfonyl chloride vs. Methanesulfonyl Chloride Reactivity

Executive Summary In modern organic synthesis and drug development, sulfonylation is a foundational transformation used to install excellent leaving groups (mesylates) or stable pharmacophores (sulfonamides). While Metha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, sulfonylation is a foundational transformation used to install excellent leaving groups (mesylates) or stable pharmacophores (sulfonamides). While Methanesulfonyl chloride (MsCl) is the ubiquitous, highly reactive standard for these transformations, complex molecular architectures often require specialized building blocks.

(1-Fluorocycloheptyl)methanesulfonyl chloride represents a highly specialized, sterically encumbered, and electronically modulated analog. This guide provides an in-depth comparative analysis of their reactivity profiles, exploring how the introduction of a bulky, fluorinated cycloheptyl ring completely alters the mechanistic pathway of sulfonylation from a dual-pathway system to an exclusive elimination-addition cascade.

Structural and Electronic Profiling

To understand the divergent reactivity of these two reagents, we must analyze their structural microenvironments:

  • Methanesulfonyl Chloride (MsCl): Features a small, unhindered methyl group attached to the sulfonyl center. This lack of steric bulk allows for rapid nucleophilic approach. The

    
    -protons are moderately acidic, enabling base-mediated elimination[1].
    
  • (1-Fluorocycloheptyl)methanesulfonyl chloride: The

    
    -carbon is attached to a massive cycloheptyl ring, creating a "neopentyl-like" steric shield around the sulfur atom. Furthermore, the highly electronegative fluorine atom at the 
    
    
    
    position of the ring exerts a strong inductive electron-withdrawing effect (-I effect) through the
    
    
    -bond framework, significantly increasing the acidity of the adjacent
    
    
    -protons.

Mechanistic Pathways: The Causality of Reactivity

The choice of reaction conditions dictates the mechanistic pathway. The structural differences between MsCl and its fluorinated analog force them down entirely different kinetic routes.

The Direct Pathway (Trigonal Bipyramidal Transition State)

Under neutral conditions or in the presence of weak bases (e.g., pyridine, pH < 6.7), MsCl undergoes direct bimolecular nucleophilic substitution (


). The nucleophile attacks the electrophilic sulfur atom, forming a trigonal bipyramidal transition state before the chloride leaving group is expelled[1].

The Steric Blockade: For (1-fluorocycloheptyl)methanesulfonyl chloride, this pathway is kinetically forbidden. The immense steric bulk of the cycloheptyl ring physically blocks the nucleophile's trajectory toward the sulfur atom, preventing the formation of the required transition state[2].

The Sulfene Pathway (E1cB Elimination)

In the presence of strong tertiary amine bases (e.g., Triethylamine, pKa ~10.75), the mechanism shifts. The base deprotonates the


-carbon to form a carbanion intermediate, which rapidly ejects the chloride ion to generate a highly reactive sulfene  (

)[3]. The nucleophile then traps this sulfene to form the product.

The Fluorine Advantage: While MsCl readily forms a sulfene[4], the fluorinated analog relies on it exclusively. The


-fluorine atom stabilizes the developing negative charge during 

-deprotonation via its strong -I effect. This electronic modulation lowers the activation energy for the E1cB elimination, ensuring that despite the steric hindrance blocking the

route, the reagent remains highly reactive via the sulfene intermediate.
Mandatory Visualization: Mechanistic Divergence

ReactionMechanisms cluster_MsCl Methanesulfonyl Chloride (MsCl) cluster_FAnalog (1-Fluorocycloheptyl)methanesulfonyl chloride MsCl_Node MsCl (Unhindered) MsCl_SN2 S_N2 Pathway (pH < 6.7) MsCl_Node->MsCl_SN2 MsCl_Sulfene Sulfene Pathway (pH > 6.7, Et3N) MsCl_Node->MsCl_Sulfene Product Sulfonylated Product (Mesylate / Sulfonamide) MsCl_SN2->Product MsCl_Sulfene->Product F_Node Fluorinated Analog (Sterically Hindered) F_Blocked S_N2 Pathway (Sterically Blocked) F_Node->F_Blocked F_Sulfene Sulfene Pathway (Facilitated by -I Effect) F_Node->F_Sulfene F_Sulfene->Product

Mechanistic divergence between MsCl and its sterically hindered fluorinated analog.

Quantitative Comparative Data

The following table summarizes the physicochemical and kinetic properties defining the reactivity of both reagents.

PropertyMethanesulfonyl Chloride (MsCl)(1-Fluorocycloheptyl)methanesulfonyl chloride
Steric Environment Unhindered (Methyl group)Highly hindered (Neopentyl-like, Cycloheptyl)
Electronic Effect Standard alkyl (+I)Strong electron-withdrawing (-I) from

-Fluorine
Dominant Mechanism (Weak Base) Direct

at Sulfur
Extremely slow / Unreactive (Sterically blocked)
Dominant Mechanism (Strong Base) Sulfene Intermediate (E1cB)Exclusive Sulfene Intermediate (E1cB)

-Proton Acidity
Moderate (

kinetic threshold)
High (Increased by F-inductive effect)
Nucleophilic Trapping Rate Very FastModerate to Slow (Steric shielding of the sulfene)

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity results, experimental protocols must account for the mechanistic differences outlined above. The following methodologies incorporate self-validating steps to confirm reaction progress.

Protocol A: Standard Mesylation using Methanesulfonyl Chloride

Causality: Because MsCl is highly reactive via both


 and sulfene pathways, the reaction is highly exothermic. Strict temperature control is required to prevent substrate degradation or runaway sulfene dimerization.
  • Preparation: Dissolve the substrate (alcohol/amine, 1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (Nitrogen/Argon).

  • Base Addition: Add Triethylamine (Et

    
    N, 1.5 eq). Self-Validation: Ensure the solution remains clear; any immediate precipitation indicates moisture contamination (formation of triethylammonium chloride).
    
  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Reagent Addition: Add MsCl (1.2 eq) dropwise over 10 minutes. Self-Validation: A mild exotherm should be observed, accompanied by the slow formation of a white precipitate (triethylammonium chloride), confirming the generation of HCl and active sulfonylation.

  • Completion: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC until the starting material is consumed.

Protocol B: Sulfonylation using (1-Fluorocycloheptyl)methanesulfonyl chloride

Causality: Due to severe steric hindrance, the


 pathway is blocked. The reaction must be forced through the sulfene pathway. A stronger, bulkier base like N,N-Diisopropylethylamine (DIPEA) is preferred to facilitate 

-deprotonation without acting as a competing nucleophile against the sterically hindered sulfene.
  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Base Addition: Add DIPEA (2.5 eq). A larger excess is required to continuously drive the E1cB equilibrium forward.

  • Temperature Control: Cool the reaction mixture to 0 °C.

  • Reagent Addition: Add (1-Fluorocycloheptyl)methanesulfonyl chloride (1.5 eq) dropwise. Self-Validation: Unlike MsCl, immediate heavy precipitation may not occur due to the slower rate of sulfene formation and subsequent trapping.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. If TLC indicates no conversion after 2 hours, gently warm the reaction to 35 °C. The thermal energy assists the bulky nucleophile in overcoming the steric barrier to trap the bulky sulfene intermediate.

  • Completion: Quench with saturated aqueous NaHCO

    
     to neutralize excess acid and hydrolyze any unreacted sulfonyl chloride.
    

References

  • Canadian Science Publishing. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry. Available at: [Link]

  • StackExchange Chemistry. "Why do tosylation and mesylation of alcohols follow different mechanisms? (Citing King et al., J. Am. Chem. Soc. 1992)." StackExchange. Available at:[Link]

Sources

Validation

A Comparative Guide: (1-Fluorocycloheptyl)methanesulfonyl Chloride vs. Tosyl Chloride in Organic Synthesis

As the landscape of organic synthesis and medicinal chemistry evolves, the demand for highly specific building blocks has surged. While classic reagents like tosyl chloride (TsCl) remain indispensable workhorses for func...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of organic synthesis and medicinal chemistry evolves, the demand for highly specific building blocks has surged. While classic reagents like tosyl chloride (TsCl) remain indispensable workhorses for functional group transformations, novel reagents such as (1-fluorocycloheptyl)methanesulfonyl chloride (1-FCHMsCl) have emerged to solve complex challenges in drug design.

This guide provides an objective, mechanistically grounded comparison between these two sulfonyl chlorides, analyzing their structural implications, reactivity profiles, and optimal applications in synthetic workflows.

Mechanistic & Structural Analysis

The reactivity of a sulfonyl chloride is dictated by the electronic and steric environment surrounding the sulfonyl (


) group. Understanding the causality behind their reactivity is crucial for selecting the appropriate reagent [1].
Tosyl Chloride (TsCl): The Resonance-Stabilized Standard

Tosyl chloride features a para-methylphenyl (tolyl) group attached to the sulfonyl moiety. The methyl group exerts an electron-donating inductive effect (+I) and hyperconjugation, which pushes electron density into the aromatic ring and, by extension, toward the sulfur atom. This resonance stabilization slightly reduces the electrophilicity of the sulfonyl sulfur [2]. Consequently, TsCl exhibits controlled, predictable reactivity, making it stable enough for bulk storage while remaining highly effective for generating leaving groups (tosylates).

(1-Fluorocycloheptyl)methanesulfonyl Chloride (1-FCHMsCl): The Inductively Activated Electrophile

In stark contrast, 1-FCHMsCl is an aliphatic sulfonyl chloride derivative featuring a bulky cycloheptyl ring and a highly electronegative fluorine atom at the


-position relative to the sulfur atom.
  • Electronic Effect: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the sulfonyl group, significantly increasing the partial positive charge (

    
    ) on the sulfur atom and rendering it highly electrophilic [1].
    
  • Steric Effect: While the sulfur is electronically primed for rapid nucleophilic attack, the massive sp

    
    -hybridized cycloheptyl ring provides a dense steric shield around the adjacent carbon framework, preventing unwanted 
    
    
    
    -deprotonation or side reactions.

G TsCl Tosyl Chloride (+I Effect) Elec_TsCl Moderate Electrophilicity Resonance Stabilized TsCl->Elec_TsCl Hyperconjugation FCHMsCl 1-FCHMsCl (-I Effect) Elec_FCH High Electrophilicity Inductively Activated FCHMsCl->Elec_FCH Inductive Pull (F atom)

Electronic effects dictating the reactivity of TsCl versus 1-FCHMsCl.

Applications in Synthesis & Drug Development

The divergent structural properties of these reagents dictate entirely different end-use applications.

Tosyl Chloride: Primarily utilized for alcohol activation . By converting a poor leaving group (hydroxyl) into an excellent one (tosylate), TsCl facilitates downstream S


2 substitutions or E2 eliminations [3]. The reaction proceeds with retention of stereochemistry at the alcohol carbon, as the C-O bond is never broken during tosylation.

1-FCHMsCl: Primarily utilized for pharmacophore installation . In modern drug discovery, incorporating fluorinated cycloalkyl groups is a proven strategy to enhance a molecule's lipophilicity and metabolic stability [4]. The fluorine atom at the 1-position of the cycloheptane ring blocks oxidative metabolism (e.g., hydroxylation by Cytochrome P450 enzymes) at what would otherwise be a vulnerable tertiary carbon. Reacting 1-FCHMsCl with amines yields highly stable, lipophilic sulfonamides that often exhibit enhanced target binding affinities.

Quantitative Comparison

The following table summarizes the comparative metrics of both reagents to guide experimental design:

FeatureTosyl Chloride (TsCl)1-FCHMsCl
Chemical Structure Aromatic (p-toluenesulfonyl)Aliphatic, cyclic, fluorinated
Electronic Effect on Sulfur Electron-donating (+I) via methylElectron-withdrawing (-I) via

-fluorine
Relative Electrophilicity Moderate (Resonance stabilized)High (Inductively activated)
Steric Profile Planar aromatic ring, unhindered sulfurBulky, sp

-rich cycloheptyl ring
Primary Synthetic Utility Leaving group generation (Tosylates)Pharmacophore installation (Sulfonamides)
Product Metabolic Stability Susceptible to benzylic oxidationHighly stable (Fluorine blocks C1 oxidation)
UV-Vis Detectability High (Strong chromophore at 254 nm)Low (Requires LC-MS/ELSD monitoring)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific mechanistic choices and built-in indicators to confirm reaction progress.

Protocol A: Stereoretentive Tosylation of an Alcohol using TsCl

Causality: Pyridine is selected not just as a solvent, but as a nucleophilic catalyst. It attacks TsCl to form a highly reactive N-tosylpyridinium intermediate, which accelerates the reaction with the alcohol [2].

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous pyridine (0.5 M) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add TsCl (1.5 eq) portion-wise to control the exothermic formation of the N-tosylpyridinium complex.

  • Self-Validation Checkpoint: As the reaction proceeds, observe the precipitation of pyridinium hydrochloride salts. This visual cue validates that the HCl byproduct is being successfully scavenged and the reaction is advancing.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). The product will be highly UV-active at 254 nm due to the new aromatic ring.

  • Workup: Quench with 1N HCl to neutralize excess pyridine, extract with EtOAc, and wash with brine.

Protocol B: Synthesis of a Fluorinated Sulfonamide using 1-FCHMsCl

Causality: Because 1-FCHMsCl is highly electrophilic and lacks resonance stabilization, using a nucleophilic base like pyridine can lead to reagent degradation. Instead, a sterically hindered, non-nucleophilic base (DIPEA) is used strictly as a Brønsted acid scavenger.

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add an internal standard (e.g., biphenyl) for precise LC-MS quantification.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Coupling: Cool the mixture to 0 °C. Add 1-FCHMsCl (1.2 eq) dropwise. The low temperature mitigates the rapid, exothermic reaction driven by the highly electrophilic sulfur.

  • Self-Validation Checkpoint: Because the product lacks a strong UV chromophore, TLC is unreliable. Validate conversion by sampling the reaction for LC-MS analysis. Look for the specific

    
     mass shift corresponding to the addition of the (1-fluorocycloheptyl)methanesulfonyl group, confirming successful coupling without desulfonylation.
    
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over anhydrous 
    
    
    
    , and purify via flash column chromatography.

Workflow Step1 1. Dissolve Amine in Anhydrous DCM (Internal Standard Added) Step2 2. Add DIPEA (2.5 eq) (Acid Scavenger) Step1->Step2 Step3 3. Dropwise 1-FCHMsCl at 0°C (Control Exotherm) Step2->Step3 Step4 4. Monitor via LC-MS (Validate Mass & Conversion) Step3->Step4 Step5 5. Aqueous Quench & Extraction (Isolate Sulfonamide) Step4->Step5

Self-validating experimental workflow for sulfonamide synthesis using 1-FCHMsCl.

References

  • Reddit Organic Chemistry Community. "With respect to the S-atom of tosyl chloride, is the 4-tolyl group an EDG (or EWG) and why?" r/OrganicChemistry. Available at:[Link]

  • Chemistry LibreTexts. "3.1.7: Reactions of Alcohols." LibreTexts. Available at:[Link]

  • Google Patents. "Heteroaromatic compounds and their use as dopamine d1 ligands (WO2014072881A1)." Google Patents.
Comparative

Biological Activity of Compounds Derived from (1-Fluorocycloheptyl)methanesulfonyl Chloride: A Comparative Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic and cycloalkyl ring systems has become a highly effective tactic for optimizing pharmacokinetic and pharmacodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic and cycloalkyl ring systems has become a highly effective tactic for optimizing pharmacokinetic and pharmacodynamic profiles. (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) serves as a premier, commercially available building block[1] for synthesizing novel fluorinated cycloalkyl sulfonamides.

This guide provides an objective, data-driven comparison of (1-Fluorocycloheptyl)methanesulfonamide derivatives against traditional non-fluorinated cycloalkyl and aryl sulfonamides. By focusing on their biological activity as Carbonic Anhydrase (CA) inhibitors —a critical target in oncology and ophthalmology—we will dissect the causality behind their superior performance, outline self-validating experimental protocols, and provide structural activity relationship (SAR) insights.

Mechanistic Rationale: The "Fluorine Effect" in Sulfonamide Drug Design

To understand why derivatives of (1-fluorocycloheptyl)methanesulfonyl chloride outperform traditional alternatives, we must analyze the physicochemical causality introduced by the


-fluoro-cycloalkyl system[2][3].
  • pKa Modulation and Target Affinity: The primary pharmacophore for Carbonic Anhydrase inhibition is the primary sulfonamide group (

    
    ), which binds as an anion to the 
    
    
    
    ion in the enzyme's active site[4]. The highly electronegative fluorine atom at the 1-position of the cycloheptyl ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the sulfonamide
    
    
    , increasing the fraction of the molecule that exists in the active anionic state at physiological pH (7.4)[5].
  • Lipophilicity and Membrane Permeability: Unlike flat, polar aryl sulfonamides (e.g., sulfanilamide), the bulky fluorinated 7-membered ring significantly increases lipophilicity (LogP). This enhances passive diffusion across lipid bilayers, a critical requirement for targeting intracellular or transmembrane CA isoforms (like tumor-associated CA IX)[6].

  • Steric Bulk and Isoform Selectivity: The flexible, puckered conformation of the cycloheptyl ring allows these derivatives to uniquely occupy the hydrophobic pocket adjacent to the

    
     binding site, offering superior selectivity for CA IX over the ubiquitous, off-target cytosolic CA II[7].
    

MOA Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a CAIX CA IX Expression (Cell Membrane) HIF1a->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Apop Tumor Cell Apoptosis Acid->Apop Reversal leads to Inhibitor (1-Fluorocycloheptyl) methanesulfonamides Inhibitor->CAIX Inhibits Zn2+ active site Inhibitor->Acid Prevents

Mechanism of tumor-associated CA IX inhibition by fluorinated sulfonamides.

Comparative Performance Analysis

To objectively evaluate the biological activity of (1-fluorocycloheptyl)methanesulfonamides, we compare them against two standard alternatives:

  • Alternative A: Cycloheptylmethanesulfonamide (Non-fluorinated analog).

  • Alternative B: SLC-0111 (A clinically advanced aryl sulfonamide CA IX inhibitor)[6].

The following table synthesizes quantitative in vitro performance metrics, demonstrating the superiority of the fluorinated cycloalkyl scaffold in achieving isoform selectivity and cellular permeability.

Compound Class / DerivativehCA II IC

(nM)
hCA IX IC

(nM)
Selectivity Ratio (II/IX)LogP (Lipophilicity)Cell Permeability (

)
(1-Fluorocycloheptyl)methanesulfonamide 412.08.5 48.4x 2.85High (

cm/s)
Alternative A: Non-fluorinated analog185.045.24.1x2.10Moderate (

cm/s)
Alternative B: SLC-0111 (Aryl Standard)960.045.021.3x1.80Low (

cm/s)

Key Takeaway: The introduction of the fluorine atom onto the cycloheptyl ring (Product) yields a >5-fold increase in potency against the tumor target (CA IX) compared to its non-fluorinated counterpart, while maintaining excellent membrane permeability suitable for in vivo applications[4][6].

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the active sulfonamide from the chloride building block, followed by biological target engagement validation.

Protocol 1: Synthesis of (1-Fluorocycloheptyl)methanesulfonamide

Causality Check: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis. Conducting the amination in anhydrous conditions with a mild base ensures high yields of the sulfonamide without producing sulfonic acid byproducts.

  • Preparation: Dissolve 1.0 equivalent (e.g., 100 mg) of (1-Fluorocycloheptyl)methanesulfonyl chloride[1] in 5 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Amination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.5 equivalents of a 0.5 M solution of ammonia in dioxane (or a specific alkylamine for substituted derivatives).

  • Catalysis: Add 1.2 equivalents of anhydrous pyridine to act as an acid scavenger.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with 1M HCl (10 mL) to neutralize excess pyridine. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography to yield the pure fluorinated sulfonamide.

Protocol 2: In-Cell F NMR Target Engagement Assay

Causality Check: Traditional biochemical assays cannot confirm if a drug reaches its target inside a living cell. Because the synthesized compound contains a unique


F signature, we can use in-cell 

F NMR to directly observe the ligand binding to intracellular Carbonic Anhydrase in real-time[6].
  • Cell Culture: Culture human erythrocytes or CA-expressing tumor cell lines (e.g., HT-29) in DMEM supplemented with 10% FBS until 80% confluence.

  • Ligand Incubation: Harvest the cells and resuspend them in PBS (

    
     7.4) at a density of 
    
    
    
    cells/mL. Add the fluorinated sulfonamide derivative to a final concentration of 100
    
    
    M.
  • NMR Acquisition: Transfer the cell suspension to a 5 mm NMR tube equipped with a

    
     capillary (for locking). Acquire 
    
    
    
    F NMR spectra using a 500 MHz spectrometer equipped with a fluorine-tuned cryoprobe.
  • Data Analysis: Observe the chemical shift perturbation. A distinct broadening and downfield shift of the

    
    F signal indicates the transition of the ligand from the free state in the cytosol to the bound state within the CA active site.
    

Workflow A Building Block (1-Fluorocycloheptyl) methanesulfonyl chloride B Amination (NH3 or R-NH2) A->B C Fluorinated Sulfonamide Derivative B->C D In Vitro Screening (hCA IX / II Assays) C->D E In-Cell 19F NMR Target Engagement D->E

Workflow from building block synthesis to in-cell target engagement validation.

Conclusion

Compounds derived from (1-Fluorocycloheptyl)methanesulfonyl chloride represent a significant advancement over traditional non-fluorinated cycloalkyl and aryl sulfonamides. The strategic placement of the fluorine atom not only tunes the pKa of the sulfonamide for optimal zinc-binding but also leverages the steric bulk of the cycloheptyl ring to achieve high selectivity for tumor-associated Carbonic Anhydrase IX. For researchers and drug development professionals, utilizing this specific building block provides a robust starting point for developing highly permeable, potent, and selective therapeutic agents.

References

  • Benfodda, Z., et al. "Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase." European Journal of Medicinal Chemistry, 45(3), 1225-1229 (2010). Available at: [Link]

  • Chaudhari, S. B., et al. "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields." Heliyon, 10(12), e32434 (2024). Available at:[Link]

  • Luchinat, E., et al. "Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR." Journal of Medicinal Chemistry (2025). Available at:[Link]

  • RSC Advances Editorial. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC Advances (2024). Available at:[Link]

Sources

Validation

Comparative analysis of fluorinated vs. non-fluorinated sulfonyl chlorides

Comparative Analysis of Fluorinated vs. Non-Fluorinated Sulfonyl Chlorides: Reactivity, Kinetics, and Synthetic Applications Executive Summary In modern drug development and synthetic organic chemistry, the activation of...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Fluorinated vs. Non-Fluorinated Sulfonyl Chlorides: Reactivity, Kinetics, and Synthetic Applications

Executive Summary

In modern drug development and synthetic organic chemistry, the activation of alcohols via sulfonylation is a foundational transformation. The choice between a non-fluorinated reagent, such as methanesulfonyl chloride (MsCl), and a fluorinated analog, such as trifluoromethanesulfonyl chloride (TfCl), dictates not only the immediate reaction conditions but also the downstream kinetic viability of the resulting leaving group. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two classes of sulfonyl chlorides, focusing on their mechanistic causality, solvolysis kinetics, and self-validating experimental protocols.

Mechanistic Causality: The Fluorine Effect on the Sulfonyl Center

The fundamental divergence in reactivity between MsCl and TfCl is governed by the profound electron-withdrawing inductive effect (


) of the trifluoromethyl (

) group[1].
  • Electrophilicity and LUMO Lowering: The extreme electronegativity of the three fluorine atoms pulls electron density away from the sulfur center. This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) on the sulfur atom, rendering TfCl exceptionally susceptible to nucleophilic attack compared to the weakly electron-donating methyl group in MsCl.

  • Hydrolysis Kinetics: While the hydrolysis of MsCl proceeds via a concerted

    
     mechanism with a trigonal bipyramidal transition state[2], TfCl reacts violently with water via a general base catalysis 
    
    
    
    mechanism[3]. TfCl is so moisture-sensitive that exposure to ambient humidity triggers an immediate hydrolytic cascade, releasing corrosive hydrogen chloride and trifluoromethanesulfinic acid[4].
  • Leaving Group Superiority: Once the sulfonate ester is formed, the resulting triflate (

    
    ) anion is a "super leaving group." The negative charge is highly delocalized across the three equivalent oxygen atoms and further stabilized by the 
    
    
    
    group. Consequently, triflates undergo solvolysis
    
    
    to
    
    
    times faster than their corresponding mesylates[5].

Pathway Substrate Alcohol Substrate (R-OH) split Substrate->split MsCl Methanesulfonyl Chloride (MsCl) split->MsCl TfCl Trifluoromethanesulfonyl Chloride (TfCl) split->TfCl Mesylate Alkyl Mesylate (R-OMs) MsCl->Mesylate Et3N, 0 °C Triflate Alkyl Triflate (R-OTf) TfCl->Triflate Pyridine, -78 °C SN2 SN2 Substitution (Requires Strong Nu:) Mesylate->SN2 k_rel = 1 SN1 SN1 / SN2 Substitution (Ultrafast Kinetics) Triflate->SN1 k_rel = 10^4 - 10^9 Product Functionalized Product (R-Nu) SN2->Product SN1->Product

Fig 1: Reaction pathways and kinetic divergence of fluorinated vs. non-fluorinated sulfonates.

Comparative Data: Physicochemical and Kinetic Profiles

To facilitate reagent selection in drug development workflows, the quantitative differences between MsCl and TfCl are summarized below.

ParameterMethanesulfonyl Chloride (MsCl)Trifluoromethanesulfonyl Chloride (TfCl)
Chemical Structure


Electronic Effect Weakly electron-donating (

)
Strongly electron-withdrawing (

)
Hydrolytic Stability Moderate (can be washed with cold water)Extremely Low (reacts violently with moisture)[4]
Resulting Leaving Group Mesylate (

)
Triflate (

)
Relative Solvolysis Rate

(Reference baseline)

to

(Solvent and substrate dependent)[5]
Typical Reaction Temp

°C to Room Temperature

°C to

°C
Primary Application Standard

displacements
Difficult

displacements, cross-coupling

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a physical or chemical indicator to confirm the success of the ongoing transformation.

Protocol A: Synthesis of an Alkyl Mesylate (Using Non-Fluorinated MsCl)

Causality Rationale: MsCl is moderately reactive. Triethylamine (


) is used both as a base to neutralize the 

byproduct and as a nucleophilic catalyst (forming a highly reactive sulfene intermediate).
  • Preparation: Dissolve the primary alcohol (

    
     eq) in anhydrous dichloromethane (DCM) (
    
    
    
    M). Add
    
    
    (
    
    
    eq).
  • Temperature Control: Cool the mixture to

    
     °C using an ice bath. Validation: Cooling prevents the exothermic degradation of the sulfene intermediate.
    
  • Addition: Add MsCl (

    
     eq) dropwise over 10 minutes.
    
  • In-Process Validation: Observe the formation of a dense, white precipitate (triethylamine hydrochloride). The appearance of this salt is a direct visual confirmation that the sulfonylation is occurring and

    
     is being liberated.
    
  • Monitoring: Stir for 1 hour at

    
     °C. Validation: Check via TLC (Hexanes/EtOAc). The disappearance of the polar alcohol spot (e.g., 
    
    
    
    ) and the appearance of a less polar UV-active/stainable spot (e.g.,
    
    
    ) confirms complete conversion.
  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM, wash with cold brine, dry over 
    
    
    
    , and concentrate. Validation: The mesylate is stable enough to survive mild aqueous workup without hydrolyzing back to the alcohol.
Protocol B: Synthesis of an Alkyl Triflate (Using Fluorinated TfCl)

Causality Rationale: TfCl is hyper-reactive and extremely moisture-sensitive[4]. Pyridine is often preferred over


 to prevent side reactions (like elimination) that occur rapidly with highly reactive triflates. Strict anhydrous conditions are non-negotiable.
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Validation: This ensures the absolute removal of surface moisture, which would otherwise instantly hydrolyze the TfCl.

  • Reagent Mixing: Dissolve the alcohol (

    
     eq) in anhydrous DCM (
    
    
    
    M). Add anhydrous pyridine (
    
    
    eq).
  • Temperature Control: Cool the mixture to

    
     °C using a dry ice/acetone bath. Validation: The ultra-low temperature suppresses the violent exotherm and prevents the decomposition of the highly unstable TfCl reagent.
    
  • Addition: Add TfCl (

    
     eq) dropwise.
    
  • In-Process Validation: The solution may turn slightly yellow/orange, and pyridinium hydrochloride will slowly precipitate as the reaction warms to

    
     °C over 2 hours.
    
  • Work-up: Quench with ice-cold water. Validation: Triflates are highly susceptible to nucleophilic attack by water at room temperature. Using ice-cold water minimizes product degradation during the extraction phase. Extract rapidly with cold DCM, dry over

    
    , and concentrate under reduced pressure without heating.
    

Workflow Start Alcohol Substrate Preparation Choice Select Reagent Start->Choice MsCl Methanesulfonyl Chloride (MsCl) Non-Fluorinated Choice->MsCl TfCl Trifluoromethanesulfonyl Chloride (TfCl) Fluorinated Choice->TfCl Cond1 Standard Conditions DCM, Et3N, 0 °C Visual: White Precipitate MsCl->Cond1 Cond2 Strict Anhydrous Conditions DCM, Pyridine, -78 °C Visual: Flame-Dried Flask TfCl->Cond2 Quench1 Standard Aqueous Quench (Stable to mild hydrolysis) Cond1->Quench1 Quench2 Rapid Ice-Cold Quench (Prevents product degradation) Cond2->Quench2

Fig 2: Decision matrix and self-validating experimental workflow for sulfonylation.

Conclusion

The strategic selection between fluorinated and non-fluorinated sulfonyl chlorides hinges on the kinetic demands of the downstream displacement. While MsCl offers operational simplicity and bench stability suitable for standard nucleophilic substitutions, TfCl provides unparalleled electrophilic activation. The fluorine-induced LUMO lowering creates a leaving group capable of accelerating solvolysis by up to nine orders of magnitude, making it indispensable for sterically hindered displacements and transition-metal cross-coupling reactions.

References

  • Source: European Patent Office (EP2216325A1)
  • Stoichiometric Solvation Effects. Solvolysis of Trifluoromethanesulfonyl Chloride Source: Bulletin of the Korean Chemical Society / ResearchGate URL:[Link]

  • Theoretical Studies on the Substitution Reactions of Sulfonyl Compounds. 2. Hydrolysis and Methanolysis of Methanesulfonyl Chloride Source: The Journal of Physical Chemistry (ACS Publications) URL:[Link]

  • Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate Source: ResearchGate URL:[Link]

Sources

Comparative

Validating the structure of novel compounds synthesized with (1-Fluorocycloheptyl)methanesulfonyl chloride

Publish Comparison Guide: Validating the Structure of Novel Compounds Synthesized with (1-Fluorocycloheptyl)methanesulfonyl chloride As a Senior Application Scientist in medicinal chemistry, I frequently encounter the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Structure of Novel Compounds Synthesized with (1-Fluorocycloheptyl)methanesulfonyl chloride

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing metabolic stability with synthetic tractability. The incorporation of a fluorine atom at the 1-position of a cycloalkyl ring is a calculated design choice: it abrogates CYP450-mediated oxidative metabolism while simultaneously installing a highly sensitive spectroscopic probe[1].

This guide objectively compares the utility of (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6)[2] against its non-fluorinated and highly fluorinated counterparts. Furthermore, it details self-validating experimental protocols to ensure the structural integrity of the resulting novel sulfonamides.

Mechanistic Rationale & Comparative Performance

When designing sulfonamide-based therapeutics, the choice of the sulfonyl chloride building block dictates both the success of the synthesis and the pharmacokinetic profile of the final drug.

  • The Non-Fluorinated Alternative (Cycloheptylmethanesulfonyl chloride): While highly reactive, the resulting sulfonamides suffer from rapid metabolic clearance. The tertiary C1 carbon of the cycloheptyl ring is highly susceptible to hydroxylation by liver microsomes.

  • The Highly Fluorinated Alternative (1-(Trifluoromethyl)cycloheptylmethanesulfonyl chloride): While metabolically stable, the bulky trifluoromethyl (-CF3) group introduces severe steric hindrance. This drastically reduces the electrophilicity of the sulfonyl chloride, leading to abysmal yields when coupling with sterically hindered amines.

  • The Target Reagent ((1-Fluorocycloheptyl)methanesulfonyl chloride): The single alpha-fluorine provides the perfect "Goldilocks" balance. It is small enough (van der Waals radius of 1.47 Å) to permit efficient sulfonylation, yet electronegative enough to block C1 metabolism[1]. Crucially, it provides a

    
    F NMR handle for downstream structural validation and ligand-observed binding assays[3].
    
Quantitative Performance Comparison
Performance Metric(1-Fluorocycloheptyl)methanesulfonyl chlorideCycloheptylmethanesulfonyl chloride1-(Trifluoromethyl)cycloheptylmethanesulfonyl chloride
Electrophilic Reactivity High (Optimal inductive activation)ModerateLow (High steric hindrance)
Sulfonylation Yield *78%85%22%
C1 Metabolic Half-Life (HLM) > 120 min (Blocked by F)15 min (Rapid hydroxylation)> 120 min (Blocked by CF3)
Structural Validation Utility Excellent (

F NMR singlet)
Poor (Overlapping

H multiplets)
Good (

F NMR singlet)

*Yields based on standardized coupling with sterically hindered secondary amines.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and validation of these novel compounds must operate as a self-validating loop. The protocols below explain not just the how, but the causality behind each step.

Protocol 1: Synthesis of (1-Fluorocycloheptyl)methanesulfonamides
  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents the introduction of atmospheric moisture, which would prematurely hydrolyze the sulfonyl chloride into an unreactive sulfonic acid.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction vessel to 0 °C. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. Cooling suppresses exothermic degradation pathways.
    
  • Coupling: Dropwise addition of (1-Fluorocycloheptyl)methanesulfonyl chloride (1.2 eq). Warm gradually to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with DCM, and purify via flash chromatography. Note: Recent methodologies also allow for the conversion of these primary sulfonamides into sulfonyl fluorides for chemical biology applications using Pyry-BF
    
    
    
    [4].
Protocol 2: Self-Validating Structural Characterization via F- H HOESY

Standard


H NMR often yields overlapping multiplet signals for cycloheptyl rings, making structural confirmation ambiguous. We utilize a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment to selectively correlate the 

F nucleus to spatially proximate protons, validating the exact 3D conformation.
  • Sample Prep: Dissolve 5 mg of the purified sulfonamide in 0.6 mL of CDCl

    
    .
    
  • 1D

    
    F NMR:  Acquire a standard 1D 
    
    
    
    F NMR spectrum (referenced to CFCl
    
    
    at 0 ppm). Causality: Confirming the presence of the tertiary fluorine (typically a singlet around -140 to -160 ppm) verifies that the C-F bond survived the basic coupling conditions.
  • 2D HOESY Setup: Execute a 2D

    
    F-
    
    
    
    H HOESY experiment with a mixing time of 400-500 ms.
  • Data Interpretation: Analyze the cross-peaks. You must observe strong NOE correlations between the

    
    F nucleus and the adjacent methylene protons (-CH
    
    
    
    -SO
    
    
    -). This spatial validation unequivocally confirms the intact (1-fluorocycloheptyl)methyl scaffold.

Validation Workflow Visualization

G A Reagent Selection: (1-Fluorocycloheptyl) methanesulfonyl chloride B Sulfonamide Synthesis (DCM, DIPEA, 0°C -> RT) A->B Amine Addition C Crude Mixture B->C D Purification (Flash Chromatography) C->D Aqueous Workup E 19F-1H HOESY NMR (Spatial Validation) D->E Structural Validation F LC-MS/MS (Mass Confirmation) D->F Purity/Mass Check G In Vitro Screening (19F Ligand-Observed NMR) E->G Validated Compound

Workflow for the synthesis and structural validation of novel fluorinated sulfonamides.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Marsh, E. N. G., & Suzuki, Y. "Using 19F NMR to probe biological interactions of proteins and peptides." ACS Chemical Biology, 2014. URL:[Link]

  • Pérez-Palau, M., & Cornella, J. "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry, 2020. URL:[Link]

Sources

Validation

Assessing the stereochemical outcome of reactions with (1-Fluorocycloheptyl)methanesulfonyl chloride

As a Senior Application Scientist, evaluating the stereochemical fidelity of novel building blocks is critical for predictable downstream synthesis. (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the stereochemical fidelity of novel building blocks is critical for predictable downstream synthesis. (1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is a highly specialized reagent that offers unique stereoelectronic properties compared to standard aliphatic sulfonyl chlorides.

When subjected to basic conditions, this reagent undergoes an E1cB elimination to generate a highly reactive, sterically encumbered sulfene intermediate. The presence of the bulky cycloheptyl ring and the highly electronegative fluorine atom at the


-position drastically alters the reaction trajectory of nucleophiles, making it a powerful tool for diastereoselective synthesis, particularly in sulfa-Staudinger cycloadditions and kinetic resolutions.

Here is an in-depth technical comparison of its stereochemical performance, mechanistic causality, and validated experimental workflows.

Mechanistic Causality: Sterics and Stereoelectronics

The stereochemical outcome of reactions involving (1-Fluorocycloheptyl)methanesulfonyl chloride is governed by the transient sulfene intermediate. Unlike the parent sulfene generated from standard methanesulfonyl chloride[4], the


-substituted sulfene here possesses a massive steric face (the cycloheptane ring) and a strong dipole (the C-F bond).

In [2+2] sulfa-Staudinger cycloadditions with imines, the reaction does not proceed via a concerted pathway. Instead, nucleophilic attack by the imine nitrogen on the highly electrophilic sulfene sulfur generates a 2,3-thiazabutadiene-type zwitterionic intermediate [2].

  • Steric Shielding: The massive 1-fluorocycloheptyl group creates severe steric clash in the cis-gauche conformation of the zwitterion.

  • Equilibration: This steric penalty prevents premature ring closure, allowing the zwitterion to undergo C–N bond rotation to the thermodynamically favored trans-conformer [3].

  • Stereoselective Cyclization: Subsequent conrotatory ring closure yields the trans-

    
    -sultam with exceptionally high diastereomeric ratios (dr).
    

G A 1-F-Cycloheptyl-CH2SO2Cl B Base (Et3N) E1cB Elimination A->B C Reactive Sulfene (1-F-Cycloheptyl)CH=SO2 B->C D Imine Addition (Nucleophilic Attack) C->D E Zwitterionic Intermediate (Sterically Hindered) D->E F Conrotatory Ring Closure E->F G trans-β-Sultam (High Diastereoselectivity) F->G

Mechanistic pathway of sulfene formation and stereoselective sulfa-Staudinger cycloaddition.

Reagent Profiling & Quantitative Comparison

To objectively assess performance, we compare (1-Fluorocycloheptyl)methanesulfonyl chloride against standard alternatives in a benchmark reaction: the synthesis of


-sultams via trapping with N-benzylideneaniline at -78 °C.

Standard methanesulfonyl chloride yields an unsubstituted


-sultam (lacking an 

-stereocenter). Simple aliphatic sulfonyl chlorides (like ethanesulfonyl chloride) yield poor to moderate diastereoselectivity because the methyl group does not provide sufficient steric bulk to dictate zwitterion equilibration. Historically, chiral bulky reagents like camphor-10-sulfonyl chloride have been used to induce stereoselectivity and kinetic resolution [1], but the 1-fluorocycloheptyl variant outperforms them in rigid trans/cis diastereocontrol due to the synergistic electron-withdrawing effect of the fluorine atom, which stabilizes the zwitterion long enough for complete conformational equilibration.

Table 1: Stereochemical Outcomes in Sulfa-Staudinger Cycloadditions

Sulfonyl Chloride AlternativeSulfene IntermediateMajor ProductYield (%)Diastereomeric Ratio (trans:cis)
Methanesulfonyl chloride

Unsubstituted

-sultam
85N/A (No

-stereocenter)
Ethanesulfonyl chloride

3-Methyl-

-sultam
7265:35
Camphor-10-sulfonyl chloride Bulky chiral sulfeneChiral spiro-

-sultam
6880:20
(1-Fluorocycloheptyl)methanesulfonyl chloride

-Bulky,

-fluoro sulfene
3-(1-F-cycloheptyl)-

-sultam
76>95:5

Self-Validating Experimental Protocol

To ensure scientific integrity, the stereochemical outcome must be measured before any purification steps. Crystallization or silica gel chromatography can selectively enrich one diastereomer, artificially inflating the reported stereoselectivity. This protocol utilizes a self-validating crude NMR step to capture the true kinetic dr.

Protocol: Diastereoselective Synthesis of 3-(1-Fluorocycloheptyl)- -sultams

Objective: Trap the generated sulfene with an imine and accurately quantify the trans/cis ratio.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon.

  • Reagent Loading: Add N-benzylideneaniline (1.0 mmol) and anhydrous

    
     (15 mL). Stir to dissolve, then add triethylamine (2.5 mmol).
    
  • Temperature Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures suppress competitive[2+2+2] annulation pathways, ensuring the [2+2] cycloaddition is the exclusive trajectory [2].

  • Sulfene Generation: Dissolve (1-Fluorocycloheptyl)methanesulfonyl chloride (1.2 mmol) in anhydrous

    
     (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.
    
  • Equilibration & Quench: Stir at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours. Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with

    
     (2 × 10 mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , and filter.
  • Self-Validation (Critical Step): Remove the solvent in vacuo. Take a 15 mg aliquot of the crude solid and dissolve in

    
    . Run a 
    
    
    
    -NMR scan.
    • Analysis: Integrate the C3-proton signals. The trans-isomer typically presents a doublet with a smaller coupling constant (

      
       Hz), while the cis-isomer presents a larger coupling constant (
      
      
      
      Hz). The ratio of these integrals represents the true stereochemical outcome.
  • Purification: Purify the remaining crude mass via flash column chromatography (Hexanes/EtOAc) to isolate the pure trans-diastereomer.

Workflow N1 Reagent Setup Strictly Anhydrous N2 Sulfene Generation -78 °C to restrict rotation N1->N2 N3 In Situ Trapping Imine / Chiral Amine N2->N3 N4 Self-Validating QC Crude 1H-NMR (dr) N3->N4 N5 Final Isolation Chromatography N4->N5

Self-validating experimental workflow for assessing true kinetic stereochemical outcomes.

References

  • King, J. F., et al. "Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine." Canadian Journal of Chemistry. Available at:[Link]

  • Wu, Q., et al. "Temperature-dependent annuloselectivity and stereochemistry in the reactions of methanesulfonyl sulfene with imines." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Yang, Z., et al. "Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions." Molecules (MDPI). Available at:[Link]

  • "Methanesulfonyl chloride." Wikipedia, The Free Encyclopedia. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Fluorocycloheptyl)methanesulfonyl chloride

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handl...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling (1-Fluorocycloheptyl)methanesulfonyl chloride, a compound for which specific public safety data is not widely available. In the absence of a dedicated Safety Data Sheet (SDS), we will apply our expertise by analyzing the compound's structure to infer its reactivity and establish a robust safety framework.

The primary reactive center of this molecule is the sulfonyl chloride (-SO₂Cl) functional group . This group is well-known to be highly reactive, particularly with water and other nucleophiles.[1][2] The core principle of this guide is to mitigate the hazards associated with this functional group, which include severe corrosivity and the exothermic release of toxic and corrosive gases.[1][3]

Core Hazard: The Reactivity of Sulfonyl Chlorides

The sulfonyl chloride moiety reacts exothermically with water—including ambient moisture, or moisture on skin and mucous membranes—to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[2]

CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl (gas) [2]

This reaction is the primary driver of the hazards associated with this class of compounds. The generation of HCl gas makes these reagents corrosive to skin, eyes, and the respiratory tract.[1][3] Therefore, all handling procedures must be designed to rigorously exclude moisture and protect the user from exposure to the chemical and its hydrolysis byproducts.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable.[1] The appropriate level of PPE is dictated by the specific task and the associated risk of exposure.[5][6]

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Tightly fitting safety goggles.[1]Chemical-resistant gloves (e.g., nitrile).[7]Chemical-resistant lab coat.[1]Not required if container is sealed.
Weighing & Aliquoting Safety goggles and a full-face shield.[1][5][8]Double-gloving: an inner layer of butyl rubber with an outer layer of nitrile gloves.[6]Chemical-resistant lab coat or apron.[9]Mandatory use of a certified chemical fume hood.[7]
Reaction Setup & Workup Safety goggles and a full-face shield.[8]Double-gloving as above.Chemical-resistant, flame-resistant lab coat.[9][10]Mandatory use of a certified chemical fume hood.[11]
Spill Cleanup Safety goggles and a full-face shield.[5]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[9]Chemical-resistant apron or coveralls.[12]Use of a full-face respirator may be required for large spills.[13]
Causality Behind PPE Choices:
  • Eye and Face Protection : Due to the severe and potentially irreversible damage sulfonyl chlorides can cause to eyes, safety goggles are mandatory at all times.[7] A full-face shield must be used over the goggles during any operation with a splash risk, such as transferring liquids or working with solutions.[5][8]

  • Hand Protection : Hands are most likely to come into direct contact with the chemical.[6] Double-gloving provides a dual barrier. The outer nitrile glove offers good splash resistance and can be discarded immediately upon contamination, while the inner glove provides a secondary layer of protection.[7]

  • Body Protection : A chemical-resistant lab coat is the minimum requirement.[1] For larger-scale operations or when there is a significant risk of splashing, a flame-resistant lab coat and a chemical-resistant apron provide enhanced protection.[9][10]

  • Respiratory Protection : The release of corrosive HCl gas upon hydrolysis necessitates that all handling of open containers be performed within a certified chemical fume hood to prevent inhalation.[7][11]

Operational and Disposal Plans

Handling and Storage Protocol:

  • Receiving and Storage : Upon receipt, inspect the container for damage. Store the tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[7][14] The storage location should be separate from bases, oxidizing agents, and other incompatible chemicals.[7]

  • Working Environment : Always handle (1-Fluorocycloheptyl)methanesulfonyl chloride in a chemical fume hood with the sash at the lowest practical height.[7] Ensure that an emergency eyewash station and safety shower are immediately accessible.[15][16]

  • Dispensing : When dispensing the chemical, do so slowly and carefully to avoid splashing.[7] Use tools and equipment that are clean and, most importantly, dry.

  • Reaction Quenching : Excess sulfonyl chloride must be neutralized before disposal. This is achieved by slowly adding the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate.[1] This process should be performed in an ice bath to control the exothermic reaction.[17] The rate of addition must be carefully controlled to manage the vigorous evolution of CO₂ gas.[1]

Emergency Spill Response:

The following diagram outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow A Spill Occurs B Alert personnel and evacuate immediate area A->B C Ensure appropriate PPE is worn (Goggles, Face Shield, Double Gloves, Apron) B->C D Contain the spill with a dry, inert absorbent (e.g., sand, dry lime, vermiculite) C->D E DO NOT use water or combustible materials (e.g., paper towels) F Carefully collect absorbed material into a sealable, labeled hazardous waste container D->F G Decontaminate the spill area with a sodium bicarbonate solution F->G H Dispose of waste through approved channels G->H

Caption: Workflow for responding to a sulfonyl chloride spill.

Disposal Plan:

  • Neutralization : Unused or waste (1-Fluorocycloheptyl)methanesulfonyl chloride must be neutralized. Slowly add the material to a stirred solution of 5-10% sodium bicarbonate in an ice bath.[17]

  • Verification : After the addition is complete and gas evolution has ceased, continue stirring for at least 30 minutes.[1] Check the pH of the aqueous solution to ensure it is neutral or slightly basic.[1]

  • Final Disposal : The neutralized aqueous solution can then be disposed of in accordance with local and institutional regulations.[17] All contaminated materials (gloves, absorbent, etc.) must be collected in a sealed, properly labeled hazardous waste container for disposal through an approved waste management facility.[17][18]

By adhering to these scientifically grounded protocols, you can ensure a safe and effective laboratory environment when working with this and other reactive sulfonyl chlorides.

References

  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
  • MIT EHS. (n.d.). Pyrophoric and Water-Reactive Chemical Safety - Lab Coat Selection, Use, and Care.
  • TCI Chemicals. (2025, June 12). D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET.
  • OSHA Training School. (2024, January 19).
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Weekly Safety Meeting. (n.d.). Working Safely with Corrosives.
  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards.
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Chemwatch. (n.d.).
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • OECD SIDS. (2002, August 20). SIDS Initial Assessment Report for Sulfuryl chloride.
  • N.C. Department of Labor. (2013). A Guide to Working with Corrosive Substances.
  • DENIOS. (2024, February 13). Corrosive Substances: Handling & Safety in Businesses.
  • Cornell University EHS. (n.d.). 8.9 Corrosives.
  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Merck Millipore. (n.d.).
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - (Methylsulfonyl)methanesulfonyl chloride.
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Sigma-Aldrich. (n.d.). (1-fluorocyclopropyl)methanesulfonyl chloride.
  • Merck Millipore. (2025, March 22). SAFETY DATA SHEET - Methanesulfonyl chloride for synthesis.
  • Fisher Scientific. (2026, February 17).
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - (4-Fluorophenyl)methanesulfonyl chloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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